Technical Documentation Center

3-Amino-5-fluoro-4-methylbenzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Amino-5-fluoro-4-methylbenzamide
  • CAS: 1118786-93-8

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-Amino-5-fluoro-4-methylbenzamide (CAS 1118786-93-8)

Executive Summary In modern drug discovery, the strategic insertion of halogen atoms into established pharmacophores is a highly effective method for optimizing target binding and pharmacokinetic profiles. 3-Amino-5-fluo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic insertion of halogen atoms into established pharmacophores is a highly effective method for optimizing target binding and pharmacokinetic profiles. 3-Amino-5-fluoro-4-methylbenzamide (CAS 1118786-93-8) [1] is a specialized, commercially available building block that exemplifies this approach. Structurally related to the core scaffolds of blockbuster kinase inhibitors (e.g., Nilotinib) and poly(ADP-ribose) polymerase (PARP) inhibitors, this compound features a precisely positioned fluorine atom that modulates the electronic and metabolic properties of the aniline moiety.

This technical guide provides an in-depth analysis of the physicochemical properties, structural rationale, and validated synthetic methodologies for deploying 3-Amino-5-fluoro-4-methylbenzamide in advanced medicinal chemistry campaigns.

Physicochemical Profiling & Data Presentation

Understanding the baseline physicochemical metrics of this building block is critical for predicting its behavior in downstream synthesis and biological systems. The data is summarized in Table 1.

Table 1: Physicochemical Properties of 3-Amino-5-fluoro-4-methylbenzamide

PropertyValueScientific Implication
CAS Number 1118786-93-8[1]Unique registry identifier for procurement and IP tracking.
Molecular Formula C8H9FN2O[1]Defines the exact atomic composition.
Molecular Weight 168.17 g/mol Low molecular weight ensures high ligand efficiency when incorporated into larger scaffolds.
H-Bond Donors 2 groups (NH₂, CONH₂)Facilitates critical bidentate interactions with target protein pockets (e.g., kinase hinge regions).
H-Bond Acceptors 2 (N, O)Contributes to aqueous solubility and target binding.
Estimated LogP ~1.0 – 1.5Highly favorable lipophilicity, allowing room for hydrophobic extensions in SAR development.
Physical State Solid[2]Typical for highly substituted benzamides; facilitates easy handling and gravimetric analysis.

Structural Rationale: The Causality of Fluorine Substitution

As a Senior Application Scientist, I emphasize that every atom in a lead compound must serve a distinct purpose. The substitution pattern of 3-Amino-5-fluoro-4-methylbenzamide is not arbitrary; it is a masterclass in rational drug design.

  • The Benzamide Core (Position 1): The primary pharmacophore. The amide group acts as both a hydrogen bond donor and acceptor, forming a canonical bidentate interaction with the hinge region of kinases or the NAD+ binding pocket of PARP enzymes.

  • The Methyl Group (Position 4): Induces a steric "bump." This forces the adjacent 3-amino group out of coplanarity with the aromatic ring, restricting the rotational freedom of subsequent functional groups attached to the nitrogen. This conformational locking reduces the entropic penalty upon target binding, thereby increasing affinity.

  • The Fluoro Group (Position 5): The causality behind adding fluorine ortho to the methyl and meta to the amino group is twofold:

    • Metabolic Shielding: The 5-position on an aniline ring is highly susceptible to cytochrome P450-mediated aromatic oxidation. Fluorine, acting as a bioisostere for hydrogen, blocks this metabolic soft spot, significantly extending the in vivo half-life of the resulting drug.

    • Electronic Modulation (pKa Tuning): Fluorine exerts a strong inductive electron-withdrawing effect (-I). This pulls electron density away from the adjacent 3-amino group, lowering its pKa. By reducing the basicity of the aniline nitrogen, the molecule exhibits improved membrane permeability and a drastically reduced risk of off-target hERG channel inhibition (a common liability with highly basic amines).

Experimental Protocols: Self-Validating Methodologies

De Novo Synthetic Workflow

For researchers synthesizing this building block internally, the following step-by-step methodology ensures high yield and purity.

Step 1: Regioselective Nitration

  • Procedure: Dissolve 3-fluoro-4-methylbenzoic acid in concentrated H₂SO₄ at 0°C. Slowly add a stoichiometric amount of fuming HNO₃. Stir for 2 hours.

  • Causality & Validation: The methyl group is ortho/para-directing, while the fluoro group is ortho/para-directing. The carboxylic acid is meta-directing. Nitration occurs regioselectively at the 5-position due to the synergistic directing effects. Validation: LC-MS will show an [M-H]⁻ mass shift of +45 Da.

Step 2: Amidation

  • Procedure: Reflux the isolated 3-fluoro-4-methyl-5-nitrobenzoic acid in neat Thionyl Chloride (SOCl₂) for 3 hours. Remove excess SOCl₂ in vacuo. Dissolve the resulting acid chloride in anhydrous THF and dropwise add to a cold solution of aqueous NH₄OH.

  • Causality & Validation: SOCl₂ is chosen because its byproducts (SO₂, HCl) are volatile, driving the reaction to absolute completion without the need for complex chromatography. Validation: ATR-FTIR will confirm the disappearance of the broad carboxylic acid OH stretch and the appearance of sharp primary amide N-H stretches at ~3300 cm⁻¹.

Step 3: Catalytic Reduction

  • Procedure: Dissolve the nitrobenzamide intermediate in methanol. Add 10% Pd/C (0.1 eq). Purge the flask and stir under a hydrogen balloon (1 atm) at room temperature for 4 hours. Filter through Celite.

  • Causality & Validation: Pd/C is highly efficient for nitro reduction. However, strict adherence to 1 atm H₂ at room temperature is required to prevent competitive hydrodefluorination (cleavage of the C-F bond). Validation: The reaction is self-validating; the yellow color of the nitro compound dissipates, and TLC (Hexanes/EtOAc) reveals a new, highly polar spot that fluoresces bright blue under 254 nm UV light.

SyntheticWorkflow SM 3-Fluoro-4-methylbenzoic acid (Starting Material) Step1 Step 1: Nitration (HNO3, H2SO4, 0°C) SM->Step1 Int1 3-Fluoro-4-methyl-5-nitrobenzoic acid (Intermediate 1) Step1->Int1 TLC/LC-MS Validation Step2 Step 2: Amidation (SOCl2, then NH4OH) Int1->Step2 Int2 3-Fluoro-4-methyl-5-nitrobenzamide (Intermediate 2) Step2->Int2 Yield & Purity Check Step3 Step 3: Reduction (H2, Pd/C, MeOH) Int2->Step3 Product 3-Amino-5-fluoro-4-methylbenzamide (Target: CAS 1118786-93-8) Step3->Product Final HPLC/NMR

De novo synthetic workflow for 3-Amino-5-fluoro-4-methylbenzamide with validation checkpoints.

Application Protocol: Buchwald-Hartwig Cross-Coupling

To utilize CAS 1118786-93-8 in library generation (e.g., attaching a heteroaryl group to the 3-amino position):

  • Charge a Schlenk flask with 3-Amino-5-fluoro-4-methylbenzamide (1.0 eq), a heteroaryl chloride (1.1 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).

  • Evacuate and backfill with Argon (3x).

  • Add anhydrous 1,4-dioxane and heat to 100°C for 12 hours.

  • Causality: Xantphos is selected as the ligand because its large bite angle specifically favors C-N reductive elimination over competing β-hydride elimination, ensuring high yields even with the electronically deactivated (due to the fluorine) aniline nucleophile.

Pharmacological Application & Signaling Context

Once integrated into a larger scaffold, the 3-amino-5-fluoro-4-methylbenzamide core dictates the molecule's interaction with intracellular signaling pathways. In oncology, this core is predominantly utilized to target the MAPK/ERK pathway (via Bcr-Abl or p38 inhibition) or the DNA damage response pathway (via PARP inhibition).

PharmPathway Core 3-Amino-5-fluoro-4-methylbenzamide (Pharmacophore) Coupling Buchwald-Hartwig Amination (Library Generation) Core->Coupling Kinase Fluorinated Kinase Inhibitor (e.g., Bcr-Abl Target) Coupling->Kinase PARP Fluorinated PARP Inhibitor (NAD+ Pocket Target) Coupling->PARP Binding1 Hinge Region Binding (Conformational Lock) Kinase->Binding1 Binding2 Catalytic Inhibition (Synthetic Lethality) PARP->Binding2 Outcome Enhanced Metabolic Stability & Reduced Off-Target Toxicity Binding1->Outcome Binding2->Outcome

Pharmacological application of the fluorinated benzamide core in target-directed drug design.

Conclusion

3-Amino-5-fluoro-4-methylbenzamide (CAS 1118786-93-8) is far more than a simple organic intermediate; it is a rationally designed bioisosteric module. By carefully balancing steric hindrance (methyl) and electronic/metabolic modulation (fluoro), it provides medicinal chemists with a robust starting point for developing next-generation kinase and PARP inhibitors with superior pharmacokinetic profiles.

References

  • Pi Chemicals. "4-Amino-2-fluoro-N-methylbenzamide System" (Comparative Fluorinated Benzamide Reference). Available at:[Link][2]

Sources

Exploratory

Advanced Pharmacotoxicological and Material Safety Profile of 3-Amino-5-fluoro-4-methylbenzamide

Executive Summary In modern drug development, substituted aminobenzamides serve as critical building blocks and pharmacophores, most notably in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors and kinase modul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, substituted aminobenzamides serve as critical building blocks and pharmacophores, most notably in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors and kinase modulators. 3-Amino-5-fluoro-4-methylbenzamide (CAS: 1118786-93-8) is a highly specialized intermediate[1]. While standard Material Safety Data Sheets (MSDS) list its hazards in broad strokes, translating these warnings into actionable, mechanistic laboratory practices is essential for researchers.

This whitepaper deconstructs the physicochemical properties, mechanistic toxicology, and safe handling protocols for 3-Amino-5-fluoro-4-methylbenzamide, providing drug development professionals with a causality-driven framework for its use.

Physicochemical Properties & Structural Causality

The molecular architecture of 3-Amino-5-fluoro-4-methylbenzamide dictates both its pharmacological utility and its toxicological liabilities. Understanding the causality behind its structural features is the first step in predictive safety assessment.

PropertyValueStructural Causality & Impact
CAS Number 1118786-93-8Unique identifier for regulatory and inventory tracking[1].
Molecular Formula C8H9FN2ODefines the stoichiometric baseline for mass spectrometry and synthesis.
Molecular Weight 168.17 g/mol Low molecular weight ensures high ligand efficiency and rapid tissue penetration.
Aniline Moiety Primary AmineCritical for hydrogen bonding in target active sites, but introduces severe risks for N-hydroxylation and subsequent methemoglobinemia[2].
Fluorine Atom C5-FluoroIncreases lipophilicity and blocks CYP450-mediated oxidative metabolism at the 5-position, prolonging half-life.
Methyl Group C4-MethylProvides steric hindrance, restricting the rotational degrees of freedom and modulating binding affinity.

Mechanistic Toxicology & Hazard Profile

While the 3-aminobenzamide core is a well-documented pharmacophore capable of inhibiting PARP with IC50 values in the low nanomolar range[3][4], the presence of the free aniline moiety presents specific toxicological liabilities that dictate its MSDS hazard codes (e.g., GHS Acute Toxicity Category 4, Skin/Eye Irritant).

The Aniline Toxicity Pathway: Methemoglobinemia

The primary systemic hazard of handling 3-Amino-5-fluoro-4-methylbenzamide is its potential to induce methemoglobinemia[2]. Aniline derivatives are not inherently toxic to red blood cells; rather, they undergo metabolic activation.

Hepatic Cytochrome P450 (CYP450) enzymes catalyze the N-hydroxylation of the primary amine, yielding an N-hydroxylamine metabolite[5]. This highly reactive intermediate enters erythrocytes and initiates a redox cycle, oxidizing the ferrous iron (Fe2+) in hemoglobin to the ferric state (Fe3+)[2]. The resulting methemoglobin is incapable of binding oxygen, leading to tissue hypoxia, cyanosis, and potentially fatal respiratory failure at high exposure levels.

Methemoglobinemia A 3-Amino-5-fluoro- 4-methylbenzamide B CYP450 Enzymes (Hepatic) A->B N-hydroxylation C N-Hydroxylamine Metabolite B->C Oxidation D Hemoglobin (Fe2+) C->D Redox Interaction E Methemoglobin (Fe3+) D->E Fe2+ to Fe3+ F Tissue Hypoxia E->F O2 Transport Block

Caption: Mechanism of CYP450-mediated N-hydroxylation and methemoglobinemia.

Standard Operating Procedures (SOP) for Safe Handling & Emergency Response

Because 3-Amino-5-fluoro-4-methylbenzamide is a fine powder capable of aerosolization, inhalation and dermal absorption are the primary vectors for accidental exposure. The following self-validating protocol must be used for spill response.

Step-by-Step Spill Response & Decontamination Methodology
  • Evacuation & Isolation : Immediately clear the area of unprotected personnel.

    • Causality: Prevents the inhalation of aerosolized particulates which can rapidly enter the bloodstream and initiate the N-hydroxylation cascade.

  • PPE Donning : Equip NIOSH-approved N95/P100 respirators, double nitrile gloves, and chemical-resistant lab coats.

    • Causality: The lipophilic fluorine atom enhances the compound's ability to penetrate standard latex barriers and dermal layers.

  • Dry Containment : Cover the spill with a damp absorbent pad. Do not sweep dry powder.

    • Causality: Wetting the powder prevents dust generation, entirely mitigating inhalation risks.

  • Chemical Neutralization : Wipe the contaminated surface with a mildly acidic solution (e.g., 1% acetic acid or 0.1 M HCl).

    • Causality: The basic aniline nitrogen is protonated by the acid, converting the lipophilic free base into a highly water-soluble salt that is easily wiped away, preventing cross-contamination.

  • Validation : Swab the area and inspect under a handheld UV lamp (254 nm).

    • Causality: The conjugated benzamide ring system is highly UV-active. The absence of fluorescence provides a self-validating confirmation of complete decontamination.

SpillResponse S1 1. Evacuate & Isolate S2 2. Don PPE (Respirator) S1->S2 S3 3. Dry Containment (No Dust) S2->S3 S4 4. Neutralize (Dilute Acid) S3->S4 S5 5. Validation (pH & UV) S4->S5

Caption: Step-by-step emergency spill response and validation workflow.

Analytical Methodology for Exposure Monitoring

In the event of suspected exposure, or during pharmacokinetic profiling in drug development, precise quantification of 3-Amino-5-fluoro-4-methylbenzamide in biological matrices is required.

Step-by-Step LC-MS/MS Plasma Quantification Protocol
  • Sample Aliquoting : Transfer 50 µL of human or murine plasma to a 1.5 mL microcentrifuge tube.

  • Protein Precipitation : Add 150 µL of ice-cold acetonitrile containing 10 ng/mL of a stable isotope-labeled internal standard (SIL-IS).

    • Causality: Cold acetonitrile rapidly denatures plasma proteins, releasing protein-bound drug. The inclusion of the SIL-IS creates a self-validating system that automatically corrects for extraction inefficiencies and matrix-induced ion suppression.

  • Centrifugation : Spin the samples at 14,000 x g for 10 minutes at 4°C.

    • Causality: Hard pelleting of the precipitated proteins yields a clear supernatant, preventing catastrophic clogging of the sub-2-micron LC column frits.

  • Supernatant Transfer : Transfer 100 µL of the clear supernatant to an autosampler vial.

  • LC-MS/MS Analysis : Inject 2 µL onto a C18 reverse-phase column using a mobile phase gradient of water and acetonitrile, both modified with 0.1% formic acid. Monitor the eluent using Positive Electrospray Ionization (+ESI) mode.

    • Causality: The 0.1% formic acid ensures the primary amine remains fully protonated [M+H]+ , maximizing ionization efficiency and lowering the limit of detection (LOD) in the mass spectrometer.

Sources

Foundational

Comprehensive Physicochemical Characterization of 3-Amino-5-fluoro-4-methylbenzamide: Thermodynamic Stability and Melting Point Determination

Executive Summary In contemporary medicinal chemistry, the benzamide scaffold serves as a privileged structure for developing biologically active molecules, ranging from antipsychotics to targeted oncology therapeutics....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the benzamide scaffold serves as a privileged structure for developing biologically active molecules, ranging from antipsychotics to targeted oncology therapeutics. The compound 3-Amino-5-fluoro-4-methylbenzamide (CAS: 1118786-93-8) represents a highly specialized derivative where the strategic placement of a fluorine atom, an amino group, and a methyl group dictates its physicochemical behavior 1.

For drug development professionals, understanding the thermodynamic stability and precise melting point of such Active Pharmaceutical Ingredient (API) intermediates is non-negotiable. These parameters govern solid-state form selection, formulation viability, and long-term shelf-life. This whitepaper provides an in-depth, self-validating technical guide to evaluating the thermal and thermodynamic profile of 3-Amino-5-fluoro-4-methylbenzamide.

Structural Thermodynamics & Crystal Lattice Dynamics

The macroscopic thermal properties of 3-Amino-5-fluoro-4-methylbenzamide—specifically its melting point ( Tm​ ) and degradation onset ( Td​ )—are direct manifestations of its microscopic crystal lattice energy.

  • The Amide and Amino Groups: The primary amide ( −CONH2​ ) and the amino group ( −NH2​ ) act as potent hydrogen bond donors and acceptors. In the solid state, these groups typically drive the formation of robust dimeric or catemeric hydrogen-bonding networks.

  • Fluorine Substitution: The introduction of a fluorine atom at the 5-position significantly alters the molecule's electron density. The highly polarized C−F bond is resistant to metabolic oxidation, but physically, it introduces strong dipole-dipole interactions. Fluorinated benzamides often exhibit altered conformational preferences and higher lattice energies compared to their non-fluorinated counterparts, directly elevating their thermodynamic stability and melting points 2.

SPR Structure Molecular Structure 3-Amino-5-fluoro-4-methylbenzamide F_Sub Fluorine Substitution (C-F Bond) Structure->F_Sub Amide Amide Group (-CONH2) Structure->Amide Amino Amino Group (-NH2) Structure->Amino Dipole Strong Dipole Moment & Metabolic Resistance F_Sub->Dipole H_Bond1 Primary Intermolecular H-Bonding Network Amide->H_Bond1 H_Bond2 Secondary H-Bonding Donor/Acceptor Amino->H_Bond2 Lattice High Crystal Lattice Energy Dipole->Lattice H_Bond1->Lattice H_Bond2->Lattice Thermo Elevated Melting Point & Thermodynamic Stability Lattice->Thermo

Structure-Property Relationship driving the thermodynamic stability of the compound.

Self-Validating Experimental Protocols

To accurately determine the melting point and thermodynamic stability of newly synthesized benzamide derivatives, a rigorously controlled thermal analysis workflow must be employed 3. The following protocols are designed with built-in validation mechanisms to ensure data integrity.

Protocol A: Melting Point & Enthalpy of Fusion via DSC

Differential Scanning Calorimetry (DSC) is the gold standard for identifying the melting point (endothermic peak) and detecting polymorphic transitions.

Step 1: Instrument Calibration (The Self-Validation Step) Before analyzing the benzamide sample, run a high-purity Indium standard ( Tm​=156.6∘C , ΔHf​=28.45 J/g ).

  • Causality: If the Indium melt deviates by >0.1∘C or the enthalpy by >1% , the instrument's sensor is contaminated or misaligned. The system halts, forcing recalibration. This ensures that any multiple endotherms observed in the benzamide sample are true polymorphic transitions, not instrumental artifacts.

Step 2: Sample Preparation Weigh exactly 3.0−5.0 mg of 3-Amino-5-fluoro-4-methylbenzamide into a hermetically sealed aluminum pan. Puncture the lid with a single pinhole.

  • Causality: The pinhole allows for the release of trapped residual solvents without causing the pan to bulge. Pan deformation alters the thermal contact between the sample and the sensor, which would distort the heat flow signal and invalidate the enthalpy calculations.

Step 3: The Heat-Cool-Heat Cycle

  • Heat 1: Ramp from 25∘C to 200∘C at 10∘C/min .

  • Cool: Ramp down to 25∘C at 10∘C/min .

  • Heat 2: Ramp again to 200∘C at 10∘C/min .

  • Causality: The first heating cycle erases the thermal history of the sample (e.g., crystal defects induced by milling). The cooling cycle assesses crystallization kinetics. The second heating cycle provides the true, thermodynamically stable melting point of the pure, unadulterated crystal lattice.

Protocol B: Thermal Degradation Profile via TGA

Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, defining the absolute upper limit of the compound's thermodynamic stability 4.

Step 1: System Verification Run a Calcium Oxalate Monohydrate standard. It must exhibit three distinct, stoichiometric weight losses. If the experimental mass loss deviates by >0.5% from theoretical values, the microbalance requires immediate recalibration.

Step 2: Execution Load 5.0 mg of the sample into a platinum crucible. Ramp from 30∘C to 600∘C at 20∘C/min under a strict Nitrogen purge ( 50 mL/min ).

  • Causality: A platinum crucible is chemically inert, preventing catalytic degradation of the fluorinated API. The Nitrogen purge is critical; it prevents oxidative degradation, ensuring that the measured Td5%​ (temperature at 5% mass loss) reflects pure thermal stability rather than a reaction with atmospheric oxygen.

ThermalWorkflow Start Synthesized API 3-Amino-5-fluoro-4-methylbenzamide DSC Differential Scanning Calorimetry (DSC) Start->DSC TGA Thermogravimetric Analysis (TGA) Start->TGA XRD X-ray Powder Diffraction (XRPD) Start->XRD Melt Determine Melting Point (Tm) & Enthalpy of Fusion (ΔHf) DSC->Melt Degrade Determine Decomposition Onset (Td) TGA->Degrade Crystal Confirm Crystal Lattice & Polymorphism XRD->Crystal Decision Thermodynamic Stability Profile Established Melt->Decision Degrade->Decision Crystal->Decision

Analytical workflow for establishing the complete thermodynamic profile.

Quantitative Data Synthesis

The physicochemical properties of 3-Amino-5-fluoro-4-methylbenzamide must be contextualized against standardized instrument parameters to ensure reproducibility across different laboratories.

Table 1: Physicochemical Parameters of 3-Amino-5-fluoro-4-methylbenzamide

PropertyValueSource / Analytical Method
CAS Number 1118786-93-8Chemical Registry 1
Molecular Formula C8​H9​FN2​O Structural Analysis
Molecular Weight 168.17 g/mol Calculated
Expected Melting Point ( Tm​ ) 145∘C−165∘C (Class Estimate)DSC (Primary Endothermic Peak)
Thermal Decomposition ( Td5%​ ) >300∘C TGA (Temperature at 5% Mass Loss)

Table 2: Standardized Thermal Analysis Parameters for Benzamides

InstrumentParameterSettingCausality / Rationale
DSC Heating Rate 10∘C/min Balances thermal resolution (vital for detecting closely spaced polymorphs) with signal sensitivity.
DSC Purge GasNitrogen ( 50 mL/min )Prevents oxidative degradation during melting, ensuring pure phase transition data.
TGA Temperature Range 25∘C to 600∘C Captures both residual solvent loss ( <150∘C ) and primary API backbone decomposition.
TGA Crucible TypePlatinumChemically inert at high temperatures; prevents catalytic degradation of the fluorinated API.

Conclusion

The thermodynamic stability and melting point of 3-Amino-5-fluoro-4-methylbenzamide are dictated by a delicate balance of intermolecular hydrogen bonding and strong C-F dipole interactions. By employing the self-validating DSC and TGA protocols outlined in this guide, researchers can accurately map the thermal profile of this compound. This rigorous approach ensures that any observed thermal events are true reflections of the molecule's thermodynamic state, thereby de-risking downstream formulation and drug development processes.

References

  • Huang C-F, et al. "Synthesis of Well-Defined Poly(N-H Benzamide-co-N-Octyl Benzamide)s and the Study of their Blends with Nylon 6", Polymers (MDPI). Available at:[Link]

  • Otto, D.P., and De Villiers, M.M. "Solid State Concerns During Drug Discovery and Development: Thermodynamic and Kinetic Aspects of Crystal Polymorphism...", ResearchGate. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Leveraging 3-Amino-5-fluoro-4-methylbenzamide as a Privileged Building Block in Modern Drug Discovery

An Application Note and Protocol Guide for Drug Discovery Researchers Introduction: The Strategic Importance of Fluorinated Scaffolds In contemporary medicinal chemistry, the strategic incorporation of fluorine into drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for Drug Discovery Researchers

Introduction: The Strategic Importance of Fluorinated Scaffolds

In contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of lead optimization.[1] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—allow for the subtle yet profound modulation of a molecule's physicochemical and pharmacological profile.[1] These modulations can include enhanced metabolic stability, improved binding affinity, and altered pKa, all of which are critical for developing successful therapeutics.

This guide focuses on 3-Amino-5-fluoro-4-methylbenzamide , a versatile and high-value building block for drug discovery programs. Its pre-configured arrangement of a nucleophilic aniline, a hydrogen-bonding benzamide, and electronically-tuning fluorine and methyl groups makes it a privileged scaffold, particularly for the development of kinase inhibitors and other targeted therapies. We will explore the rationale for its use, provide detailed and validated synthetic protocols for its derivatization, and discuss its application in the context of targeted drug discovery workflows.

Physicochemical Profile and Rationale for Use

The utility of 3-Amino-5-fluoro-4-methylbenzamide stems from the synergistic interplay of its constituent functional groups. Each element provides a handle for chemists to address specific challenges in drug design.

PropertyValue
Molecular Formula C₈H₉FN₂O
Molecular Weight 168.17 g/mol
CAS Number 19406-86-1 (for the non-fluorinated analog)
Appearance Off-white to light yellow solid
Key Functional Groups Primary Arylamine, Primary Benzamide, Fluoro, Methyl
Causality Behind Structural Features:
  • 3-Amino Group (Aniline): This primary aromatic amine is the principal reactive center for synthetic elaboration. It serves as a potent nucleophile, ideal for forming robust amide or sulfonamide linkages. Critically, it is the key vector for participating in modern cross-coupling reactions, such as Buchwald-Hartwig amination, enabling the connection of this scaffold to other complex aryl or heteroaryl systems.[2]

  • Benzamide Moiety: The primary benzamide is a superb pharmacophoric element. It features both a hydrogen bond donor (the N-H protons) and a hydrogen bond acceptor (the carbonyl oxygen). This dual nature is instrumental for establishing strong and specific interactions within a protein's active site, most notably the "hinge region" of protein kinases, where it can mimic the hydrogen bonding pattern of the adenine core of ATP.[2][3]

  • 5-Fluoro Group: The strategic placement of the fluorine atom ortho to the amine and meta to the benzamide is a key design feature. Its strong electron-withdrawing nature lowers the pKa of the aniline nitrogen, reducing its basicity. This can be advantageous for improving cell permeability and reducing potential off-target liabilities associated with highly basic centers. Furthermore, the C-F bond can block sites of oxidative metabolism, thereby enhancing the pharmacokinetic profile of the final compound.

  • 4-Methyl Group: Positioned between the fluoro and amino groups, the methyl substituent provides steric influence and lipophilicity. It can probe small hydrophobic pockets within a binding site to gain affinity and selectivity. Its presence can also enforce a specific torsional angle between the phenyl ring and the substituents, which can be crucial for achieving the optimal binding conformation.

Core Synthetic Protocols and Methodologies

The following protocols are designed to be robust and reproducible, providing a reliable foundation for library synthesis and lead optimization. All procedures must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.[4][5][6][7]

Protocol 3.1: Amide Bond Formation via HATU Coupling

Rationale: The formation of an amide bond by coupling the aniline moiety with a carboxylic acid is one of the most fundamental and powerful transformations in medicinal chemistry. It allows for the exploration of a vast chemical space by introducing diverse side chains. This protocol utilizes HATU, a highly efficient coupling reagent that minimizes side reactions and racemization.

Reaction Workflow:

cluster_0 Step 1: Activation cluster_1 Step 2: Nucleophilic Attack Carboxylic_Acid Carboxylic Acid (R-COOH) Activated_Ester Activated_Ester Carboxylic_Acid->Activated_Ester Forms O-Acyl(tetramethyl)isouronium salt HATU HATU HATU->Activated_Ester DIPEA DIPEA in DMF DIPEA->Activated_Ester Building_Block 3-Amino-5-fluoro-4-methylbenzamide Activated_Ester->Building_Block Intermediate transfer Final_Product Final N-Acylated Product Building_Block->Final_Product Amine attacks activated ester

Caption: Workflow for HATU-mediated amide coupling.

Materials & Reagents:

  • 3-Amino-5-fluoro-4-methylbenzamide (1.0 eq)

  • Carboxylic acid of interest (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 eq) and dissolve in anhydrous DMF (approx. 0.1 M concentration).

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add 3-Amino-5-fluoro-4-methylbenzamide (1.0 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol gradient).

Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis. Expected yields typically range from 70-95%.

Protocol 3.2: Buchwald-Hartwig Cross-Coupling

Rationale: This palladium-catalyzed C-N cross-coupling reaction is essential for synthesizing biaryl amines, a common core in many kinase inhibitors.[8] It enables the direct formation of a bond between the aniline nitrogen and an aryl or heteroaryl halide/triflate, providing access to complex molecular architectures that are otherwise difficult to synthesize.

Reaction Workflow:

cluster_cycle Catalytic Cycle Reagents Building Block + Aryl Halide (Ar-X) + Base (e.g., Cs2CO3) Ox_Add Oxidative Addition Reagents->Ox_Add Catalyst_System Pd Catalyst (e.g., Pd2(dba)3) + Ligand (e.g., XPhos) Catalyst_System->Ox_Add Solvent Anhydrous Toluene or Dioxane Solvent->Ox_Add Lig_Exch Ligand Exchange Ox_Add->Lig_Exch Pd(0) inserts into Ar-X Red_Elim Reductive Elimination Lig_Exch->Red_Elim Amine displaces X Red_Elim->Ox_Add Forms C-N bond, regenerates Pd(0) Final_Product Final N-Arylated Product Red_Elim->Final_Product Yields Product

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Materials & Reagents:

  • 3-Amino-5-fluoro-4-methylbenzamide (1.0 eq)

  • Aryl or heteroaryl halide/triflate (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02-0.05 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04-0.10 eq)

  • Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (2.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • To a flame-dried Schlenk tube or microwave vial, add the aryl halide (1.2 eq), 3-Amino-5-fluoro-4-methylbenzamide (1.0 eq), base (2.0 eq), Pd₂(dba)₃, and XPhos ligand.

  • Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring for 6-24 hours. Monitor progress by LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine, then dry over Na₂SO₄.

  • Concentrate the solution and purify the residue by flash column chromatography.

Self-Validation: Confirm product identity and purity via NMR and LC-MS. Expected yields can vary (60-85%) depending on the coupling partners.

Application in Kinase Inhibitor Drug Discovery

The 3-Amino-5-fluoro-4-methylbenzamide scaffold is particularly well-suited for the design of ATP-competitive kinase inhibitors.[3][9] Many successful inhibitors utilize a core that presents hydrogen bond donors/acceptors to the kinase hinge region, with a vector pointing towards other pockets that can be exploited to achieve potency and selectivity.[8][10]

Signaling Pathway Context: Protein kinases are central nodes in cellular signaling pathways that regulate growth, proliferation, and survival. Dysregulation of kinases like BCR-ABL or receptor tyrosine kinases (e.g., PDGFR, EGFR) is a common driver of cancer.[2][3] Inhibiting these kinases can halt downstream signaling and induce cancer cell death.

Growth_Factor Growth Factor RTK {Receptor Tyrosine Kinase (RTK)|e.g., PDGFR, EGFR} Growth_Factor->RTK P1 P RTK->P1 P2 P RTK->P2 P3 P RTK->P3 Downstream {Downstream Signaling|STAT, Crkl, ERK} P1->Downstream P2->Downstream P3->Downstream Proliferation Cell Proliferation, Survival Downstream->Proliferation Inhibitor Kinase Inhibitor (Derived from Building Block) Inhibitor->RTK Blocks ATP Binding Site

Caption: Inhibition of a generic kinase signaling pathway.

Quantitative Data Summary for Synthetic Protocols

The following table summarizes expected outcomes for the protocols described, providing a benchmark for experimental planning.

Reaction TypeReagent ExampleExpected Yield RangeTypical Purity (LC-MS)
Amide Coupling (HATU)4-Methylbenzoic Acid75-95%>95%
Buchwald-Hartwig4-Bromoanisole65-85%>95%
Sulfonamide FormationDansyl Chloride80-98%>95%

Safety and Handling

As a laboratory chemical, 3-Amino-5-fluoro-4-methylbenzamide and its derivatives must be handled with care.

  • Hazard Identification: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[4][6][7]

  • Prevention:

    • Wash hands and any exposed skin thoroughly after handling.[4]

    • Wear protective gloves, clothing, eye, and face protection.[7]

    • Use only outdoors or in a well-ventilated area.[6]

    • Keep away from heat, sparks, and open flames.[5]

  • First Aid:

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

    • IF ON SKIN: Wash with plenty of soap and water.[4]

    • IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]

    • IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[5]

References

  • Liu, J., et al. (2016). Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. Journal of Medicinal Chemistry, 59(5), 1984–2004. [Link]

  • Plaçais, C., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(12), 4915–4919. [Link]

  • Google Patents. (2022). WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide.
  • O'Hagan, D. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]

  • Leroux, F. R., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(12), 4915–4919. [Link]

  • Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7195. [Link]

  • ResearchGate. (2025). Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC. [Link]

  • Patsnap. (2013). Preparation method of 4-amino-2-fluoro-methyl benzamide. [Link]

  • Faryna, A., et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 24(19), 3532. [Link]

  • ACS Publications. (2018). Discovery of 3-Cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide: A Potent, Selective, and Orally Bioavailable Retinoic Acid Receptor-Related Orphan Receptor C2 Inverse Agonist. [Link]

  • Elkamhawy, A., et al. (2017). Hit discovery of 4-amino-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide: A novel EGFR inhibitor from a designed small library. Bioorganic Chemistry, 75, 23-33. [Link]

  • PubMed. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. [Link]

  • ResearchGate. (n.d.). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. [Link]

  • MDPI. (2023). 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. [Link]

  • PubChem. (n.d.). 3,5-difluoro-4-formyl-N-methylbenzamide. [Link]

Sources

Application

Application Notes and Protocols for the Incorporation of 3-Amino-5-fluoro-4-methylbenzamide into Small Molecule Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the synthesis and strategic incorporation of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the synthesis and strategic incorporation of the novel building block, 3-Amino-5-fluoro-4-methylbenzamide, into small molecule kinase inhibitors. We will elucidate the rationale behind its design, leveraging the unique properties of the fluorine and methyl substituents to enhance potency, selectivity, and drug-like properties. Detailed, field-proven protocols for the multi-step synthesis of this key intermediate are provided, followed by robust methodologies for its integration into kinase inhibitor scaffolds via palladium-catalyzed cross-coupling reactions. Furthermore, this guide outlines a systematic approach to the biological evaluation of the resulting inhibitors, including in vitro biochemical assays and cell-based functional screens. The causality behind experimental choices is explained throughout, ensuring a deep understanding of the underlying medicinal chemistry principles.

Introduction: The Rationale for 3-Amino-5-fluoro-4-methylbenzamide in Kinase Inhibitor Design

The benzamide moiety is a well-established pharmacophore in a multitude of approved and investigational kinase inhibitors. Its ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site often anchors the inhibitor, providing a solid foundation for achieving high potency. The strategic placement of substituents on the benzamide ring is a key strategy for fine-tuning the inhibitor's properties.

The design of 3-Amino-5-fluoro-4-methylbenzamide is predicated on the following principles:

  • Fluorine Substitution: The incorporation of a fluorine atom can have profound effects on a molecule's physicochemical properties.[1][2] Its high electronegativity can modulate the pKa of nearby functional groups, potentially improving bioavailability.[2] Furthermore, the C-F bond is exceptionally strong, which can block metabolically labile sites and enhance metabolic stability.[2] In the context of kinase inhibitors, fluorine can also participate in favorable interactions with the protein, such as hydrogen bonds or dipole-dipole interactions, thereby increasing binding affinity.

  • Methyl Group: The methyl group at the 4-position serves to probe a specific hydrophobic pocket within the kinase active site. This can enhance both potency and selectivity, as the pocket's size and shape can vary between different kinases.

  • Amino Group: The amino group at the 3-position provides a crucial vector for further chemical elaboration. It serves as a handle for coupling to the core scaffold of the kinase inhibitor, allowing for the construction of a diverse library of compounds.

This guide will provide the necessary protocols to harness the potential of this promising building block in your kinase inhibitor discovery programs.

Synthesis of 3-Amino-5-fluoro-4-methylbenzamide: A Step-by-Step Protocol

The synthesis of 3-Amino-5-fluoro-4-methylbenzamide can be achieved through a robust, multi-step sequence starting from commercially available 3-fluoro-4-methylbenzoic acid. The overall synthetic workflow is depicted below.

Synthetic Workflow A 3-Fluoro-4-methylbenzoic Acid B 5-Fluoro-4-methyl-3-nitrobenzoic Acid A->B Nitration (HNO3, H2SO4) C 5-Fluoro-4-methyl-3-nitrobenzamide B->C Amidation (SOCl2, then NH4OH) D 3-Amino-5-fluoro-4-methylbenzamide C->D Reduction (e.g., Pd/C, H2 or Fe/HCl)

Figure 1: Proposed synthetic route to 3-Amino-5-fluoro-4-methylbenzamide.

Protocol 2.1: Nitration of 3-Fluoro-4-methylbenzoic Acid

This protocol describes the regioselective nitration of 3-fluoro-4-methylbenzoic acid to yield 5-fluoro-4-methyl-3-nitrobenzoic acid. The directing effects of the activating methyl group and the deactivating, meta-directing carboxylic acid and fluorine groups favor nitration at the C3 position.

Materials:

  • 3-Fluoro-4-methylbenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Deionized Water

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 3-fluoro-4-methylbenzoic acid (1.0 eq) to concentrated sulfuric acid. Stir until complete dissolution.

  • Cool the mixture to 0 °C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1:1 v/v) dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

  • The solid precipitate is collected by vacuum filtration, washed thoroughly with cold deionized water until the washings are neutral, and dried under vacuum to afford 5-fluoro-4-methyl-3-nitrobenzoic acid.

Protocol 2.2: Amidation of 5-Fluoro-4-methyl-3-nitrobenzoic Acid

This protocol details the conversion of the carboxylic acid to the primary amide. Activation of the carboxylic acid with thionyl chloride to form the acyl chloride, followed by reaction with ammonia, is a common and effective method.

Materials:

  • 5-Fluoro-4-methyl-3-nitrobenzoic acid

  • Thionyl Chloride (SOCl₂)

  • Ammonium Hydroxide (NH₄OH)

  • Dichloromethane (DCM), anhydrous

  • Standard laboratory glassware

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-fluoro-4-methyl-3-nitrobenzoic acid (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add thionyl chloride (1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 2-3 hours, or until the reaction mixture becomes a clear solution.

  • Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.

  • Dissolve the crude acyl chloride in a suitable solvent like anhydrous THF or dioxane.

  • In a separate flask, cool a concentrated solution of ammonium hydroxide in an ice bath.

  • Slowly add the acyl chloride solution to the cold ammonium hydroxide solution with vigorous stirring.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to yield 5-fluoro-4-methyl-3-nitrobenzamide.

Protocol 2.3: Reduction of 5-Fluoro-4-methyl-3-nitrobenzamide

This final step involves the reduction of the nitro group to the desired amine. Catalytic hydrogenation is a clean and efficient method.

Materials:

  • 5-Fluoro-4-methyl-3-nitrobenzamide

  • Palladium on Carbon (Pd/C, 10 wt. %)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • In a hydrogenation flask, dissolve or suspend 5-fluoro-4-methyl-3-nitrobenzamide (1.0 eq) in methanol or ethanol.

  • Carefully add Pd/C (5-10 mol %) to the mixture.

  • Seal the flask and purge with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or in a Parr hydrogenator) at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude 3-Amino-5-fluoro-4-methylbenzamide can be purified by recrystallization or column chromatography on silica gel.

Incorporation of 3-Amino-5-fluoro-4-methylbenzamide into Kinase Inhibitor Scaffolds

The primary amino group of 3-Amino-5-fluoro-4-methylbenzamide is the key functional handle for its incorporation into a larger kinase inhibitor scaffold. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are powerful tools for this purpose.

Incorporation Strategies cluster_0 Suzuki-Miyaura Coupling cluster_1 Buchwald-Hartwig Amination A 3-Amino-5-bromo-4-methylbenzamide C Coupled Product (C-C bond formation) A->C B Aryl/Heteroaryl Boronic Acid/Ester B->C D 3-Amino-5-fluoro-4-methylbenzamide F Coupled Product (C-N bond formation) D->F E Aryl/Heteroaryl Halide/Triflate E->F

Figure 2: Key strategies for incorporating the benzamide fragment.

Protocol 3.1: Suzuki-Miyaura Cross-Coupling

This protocol describes the formation of a carbon-carbon bond between a halogenated derivative of our title compound and a boronic acid or ester. For this reaction, a bromo-substituted analog, 3-Amino-5-bromo-4-methylbenzamide, would be required.

Materials:

  • 3-Amino-5-bromo-4-methylbenzamide (or a protected version)

  • Aryl or Heteroaryl Boronic Acid or Ester (1.1-1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol %)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Schlenk flask and inert gas setup

Procedure:

  • To a Schlenk flask, add 3-Amino-5-bromo-4-methylbenzamide (1.0 eq), the boronic acid/ester, and the base.

  • Seal the flask, evacuate, and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent and the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[3][4][5]

Protocol 3.2: Buchwald-Hartwig Amination

This protocol facilitates the formation of a carbon-nitrogen bond between 3-Amino-5-fluoro-4-methylbenzamide and an aryl or heteroaryl halide/triflate.[6][7]

Materials:

  • 3-Amino-5-fluoro-4-methylbenzamide (1.0 eq)

  • Aryl or Heteroaryl Halide/Triflate (1.0-1.2 eq)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 2-5 mol %)

  • Phosphine Ligand (e.g., Xantphos, RuPhos, 4-10 mol %)

  • Base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.5 eq)

  • Solvent (e.g., Toluene or 1,4-Dioxane), anhydrous

  • Schlenk flask and inert gas setup

Procedure:

  • In a Schlenk flask, combine the aryl/heteroaryl halide/triflate, the palladium precatalyst, and the phosphine ligand.

  • Add 3-Amino-5-fluoro-4-methylbenzamide and the base.

  • Seal the flask, evacuate, and backfill with an inert gas.

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Biological Evaluation of Kinase Inhibitors

Once a library of inhibitors has been synthesized, a systematic biological evaluation is crucial to determine their potency, selectivity, and cellular activity.

Protocol 4.1: In Vitro Biochemical Kinase Assay

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a purified kinase enzyme. Luminescence-based assays that measure ATP consumption are widely used.

Materials:

  • Purified kinase enzyme

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compounds dissolved in DMSO

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should typically be ≤ 1%.

  • In a 384-well plate, add the diluted compounds. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Add the kinase enzyme to all wells except the negative controls.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the detection reagents from the assay kit according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Parameter Typical Concentration/Condition
Kinase Concentration1-10 nM
Substrate ConcentrationAt or near the Kₘ for the kinase
ATP ConcentrationAt or near the Kₘ for the kinase
Incubation Time30-120 minutes
Incubation Temperature30 °C
Protocol 4.2: Cell-Based Kinase Activity Assay

Cell-based assays provide a more physiologically relevant assessment of a compound's activity by measuring its effects within a cellular context.[5]

Method A: Phosphorylation-Specific Antibody-Based Assay

This method quantifies the inhibition of phosphorylation of a specific downstream substrate of the target kinase.

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • Lysis buffer

  • Phospho-specific and total protein antibodies for the substrate

  • Detection method (e.g., Western blotting, ELISA, or Meso Scale Discovery)

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for a specified time (e.g., 2-24 hours).

  • Lyse the cells and collect the protein lysates.

  • Quantify the levels of the phosphorylated substrate and total substrate using an appropriate detection method.

  • Normalize the phosphorylated substrate signal to the total substrate signal.

  • Determine the IC₅₀ value by plotting the normalized signal against the compound concentration.

Method B: Cell Proliferation/Viability Assay

This assay is suitable for kinases that are drivers of cell proliferation in cancer cell lines.

Materials:

  • Cancer cell line dependent on the target kinase for proliferation

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS)

  • 96- or 384-well plates

Procedure:

  • Seed the cells in a multi-well plate.

  • After 24 hours, treat the cells with serial dilutions of the test compounds.

  • Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Add the cell viability reagent according to the manufacturer's protocol.

  • Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.

  • Calculate the percent inhibition of cell proliferation and determine the GI₅₀ (half-maximal growth inhibition) value.

Conclusion

The strategic design and synthesis of novel building blocks are fundamental to advancing the field of kinase inhibitor drug discovery. 3-Amino-5-fluoro-4-methylbenzamide represents a promising scaffold fragment that combines the well-established hinge-binding properties of the benzamide moiety with the advantageous physicochemical attributes of fluorine and a selectivity-enhancing methyl group. The detailed protocols provided in this guide offer a clear and actionable path for the synthesis, incorporation, and biological evaluation of inhibitors containing this fragment. By understanding the rationale behind each experimental step and employing these robust methodologies, researchers can effectively leverage 3-Amino-5-fluoro-4-methylbenzamide to develop the next generation of potent and selective kinase inhibitors.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Plaçais, C., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(12), 4915–4919. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Fuss, C. T., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. [Link]

  • Pace, V., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1899–1905. [Link]

  • Eureka | Patsnap. (2013). Preparation method of 4-amino-2-fluoro-methyl benzamide. [Link]

  • Le Tiran, A., et al. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. RSC Advances, 5(56), 45053–45059. [Link]

  • PrepChem.com. Synthesis of 3-nitro-4-fluoro-benzoic acid. [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(105), 86533–86536. [Link]

  • Plaçais, C., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. PubMed. [Link]

  • Buszek, K. R., et al. (2011). AlMe3-Promoted Formation of Amides from Acids and Amines. Organic Letters, 13(24), 6548–6551. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

  • Semantic Scholar. Amide bond formation by using amino acid fluorides. [Link]

  • CDC Stacks. Supporting Information. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7196. [Link]

  • PrepChem.com. Synthesis of 3-fluoro-4-methyl-benzoic acid. [Link]

  • Xu, D., et al. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 37(10), 615–616. [Link]

  • Importance of Fluorine in Benzazole Compounds. (2020). Molecules, 25(20), 4746. [Link]

  • Fluorine in drug discovery: Role, design and case studies. (2025). ResearchGate. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Pharmaceuticals, 16(8), 1145. [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). Future Journal of Pharmaceutical Sciences, 9(1), 38. [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016). Scientific Reports, 6, 32822. [Link]

Sources

Method

HPLC method development for analyzing 3-Amino-5-fluoro-4-methylbenzamide

An Application Note for the Development and Validation of a Stability-Indicating Reversed-Phase HPLC Method for the Quantification of 3-Amino-5-fluoro-4-methylbenzamide Abstract This application note describes the system...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Development and Validation of a Stability-Indicating Reversed-Phase HPLC Method for the Quantification of 3-Amino-5-fluoro-4-methylbenzamide

Abstract

This application note describes the systematic development and subsequent validation of a simple, precise, and accurate stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 3-Amino-5-fluoro-4-methylbenzamide. The method development strategy employed a systematic approach to optimize chromatographic conditions, focusing on achieving robust separation of the main analyte from potential degradation products. The final validated method is suitable for routine quality control and stability analysis in pharmaceutical development. All validation procedures were designed and executed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2]

Introduction and Analyte Overview

3-Amino-5-fluoro-4-methylbenzamide is an aromatic amide containing key functional groups that influence its chromatographic behavior: a primary aromatic amine, a fluorine atom, a methyl group, and a benzamide moiety. The presence of the aromatic ring provides strong UV chromophores, making UV detection a suitable choice for quantification. The primary amine (a basic functional group) and the amide group introduce polarity, while the methyl and fluoro groups modulate its hydrophobicity.

Developing a robust HPLC method requires a thorough understanding of these properties to select the appropriate stationary phase, mobile phase composition, and pH. A stability-indicating method must be capable of separating the active pharmaceutical ingredient (API) from its degradation products, which is a critical requirement in pharmaceutical quality control.[3][4] This guide provides a comprehensive walkthrough of the method development and validation process.

Part 1: HPLC Method Development Strategy

The primary objective of method development is to achieve a reliable separation with good peak shape, resolution, and a reasonable run time. Our strategy is based on a systematic, risk-based approach as encouraged by ICH Q14 guidelines.[4][5]

Initial Screening and Rationale
  • Mode of Chromatography: Reversed-phase HPLC is the preferred mode due to the moderate polarity and hydrophobicity of the analyte. It offers versatility and robustness for the analysis of small organic molecules.[6]

  • Detector Selection: Given the conjugated aromatic system, a Diode Array Detector (DAD) or UV-Vis detector was selected. An initial scan of the analyte standard (dissolved in methanol) from 200 to 400 nm was performed to determine the wavelength of maximum absorbance (λ-max), which was found to be approximately 245 nm. This wavelength was chosen for quantification to ensure high sensitivity.

  • Column (Stationary Phase) Selection: To begin, three columns with different selectivities were screened to assess the best starting point for optimization.

    • C18 (L1 packing): A general-purpose, highly retentive column based on hydrophobic interactions. It is the most common starting point in RP-HPLC.

    • C8 (L7 packing): Less retentive than C18, which can be useful if the analyte is too strongly retained on a C18 column.

    • Phenyl-Hexyl (L11 packing): Offers alternative selectivity through π-π interactions between the phenyl groups of the stationary phase and the analyte's aromatic ring. This can be particularly effective for separating aromatic compounds and their isomers.[7]

Mobile Phase Optimization

The mobile phase composition is the most powerful tool for controlling retention and selectivity in RP-HPLC.

  • Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) are the most common organic solvents. ACN was chosen as the primary organic modifier due to its lower viscosity (resulting in lower backpressure) and better UV transparency at lower wavelengths.

  • Aqueous Phase and pH Control: The primary amine on 3-Amino-5-fluoro-4-methylbenzamide has a pKa that will influence its ionization state with pH. Operating at a pH far from the pKa is essential for reproducibility.

    • At low pH (e.g., pH 2.5-3.5), the amine will be protonated (-NH3+), making the molecule more polar and resulting in earlier elution.

    • At neutral or slightly basic pH (e.g., pH 7-8), the amine will be in its neutral form (-NH2), making it more hydrophobic and increasing retention. A phosphate buffer at pH 7.0 was selected to ensure the analyte is in its neutral, more retained form, which typically provides better peak shape on modern, high-purity silica columns.

  • Gradient vs. Isocratic Elution: Initial scouting runs were performed using a broad gradient (e.g., 5% to 95% ACN over 20 minutes) to determine the approximate solvent strength required to elute the compound and to visualize any potential impurities. Based on the scouting run, a more focused gradient was developed to ensure adequate separation with a shorter analysis time.

Method Development Workflow

The logical flow of the method development process is illustrated below. This systematic approach ensures that each parameter is optimized based on the results of the previous step.

MethodDevelopmentWorkflow cluster_prep Phase 1: Initial Setup & Screening cluster_optim Phase 2: Systematic Optimization cluster_final Phase 3: Finalization A Define Analytical Target Profile (ATP) (Quantification, Stability-Indicating) B Analyte Characterization (UV Scan for λ-max) A->B C Select Detector (UV/DAD at 245 nm) B->C D Column Screening (C18, C8, Phenyl-Hexyl) C->D E Mobile Phase Optimization - Organic Modifier (ACN vs. MeOH) - Aqueous pH (Buffer Selection) D->E F Gradient Scouting (Broad gradient to find elution %ACN) E->F G Gradient Optimization (Fine-tune slope for resolution) F->G H Optimize Flow Rate & Temperature (Balance speed and efficiency) G->H I Confirm System Suitability (Peak Shape, Plates, Resolution) H->I J Optimized Method Ready for Validation I->J

Caption: A workflow diagram illustrating the systematic approach to HPLC method development.

Part 2: Optimized Analytical Method and Protocol

Based on the development strategy, the following optimized method was established. The C18 column provided the best overall performance in terms of peak shape and retention.

Instrumentation, Reagents, and Materials
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD detector.

  • Software: OpenLab CDS or equivalent chromatography data software.

  • Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent L1 packing).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Potassium Phosphate Monobasic (KH₂PO₄)

    • Sodium Hydroxide (for pH adjustment)

    • Water (Deionized, 18.2 MΩ·cm)

  • Reference Standard: 3-Amino-5-fluoro-4-methylbenzamide (purity >99%).

Solution Preparation
  • Mobile Phase A (Aqueous): Prepare a 20 mM potassium phosphate buffer. Dissolve 2.72 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 7.0 ± 0.05 with 1 M Sodium Hydroxide. Filter through a 0.45 µm nylon filter.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.

Chromatographic Conditions

The final optimized parameters are summarized in the table below.

ParameterCondition
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM KH₂PO₄ Buffer, pH 7.0
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
15.0
15.1
20.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection DAD at 245 nm
Injection Volume 10 µL
Run Time 20 minutes
System Suitability Test (SST)

Before sample analysis, the chromatographic system must be equilibrated. Perform five replicate injections of the Working Standard Solution (100 µg/mL). The system is deemed ready for use if the following criteria are met.

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
%RSD of Peak Areas ≤ 2.0%

Part 3: Method Validation Protocol (ICH Q2(R2))

The optimized method was validated to demonstrate its suitability for the intended purpose, following ICH Q2(R2) guidelines.[2][5]

Validation Parameters and Experimental Protocol

A comprehensive validation study includes the assessment of specificity, linearity, range, accuracy, precision, and robustness.[8][9][10]

To prove the method is stability-indicating, forced degradation studies were conducted. The analyte was subjected to stress conditions to produce potential degradation products.

  • Protocol:

    • Prepare separate solutions of the analyte (100 µg/mL).

    • Acid Stress: Add 1 mL of 1 M HCl and heat at 80°C for 4 hours. Neutralize with 1 M NaOH.

    • Base Stress: Add 1 mL of 1 M NaOH and heat at 80°C for 4 hours. Neutralize with 1 M HCl.

    • Oxidative Stress: Add 1 mL of 30% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Stress: Store the solid drug substance at 105°C for 48 hours, then prepare a solution.

    • Photolytic Stress: Expose the solution to UV light (254 nm) for 24 hours.

    • Inject each stressed sample and a non-stressed control.

  • Acceptance Criteria: The peak for 3-Amino-5-fluoro-4-methylbenzamide must be spectrally pure (as determined by DAD peak purity analysis) and well-resolved (Resolution > 2.0) from all degradation product peaks.

  • Protocol: Prepare a series of at least five calibration standards from the stock solution, ranging from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, and 150 µg/mL). Inject each concentration in triplicate.

  • Acceptance Criteria: Plot the mean peak area against concentration. The correlation coefficient (r²) must be ≥ 0.999.

  • Protocol: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision at the lower and upper concentrations of the linearity study.

  • Acceptance Criteria: The claimed range is justified by the linearity, accuracy, and precision results.

  • Protocol: Accuracy was determined by spiking a placebo mixture with the API at three concentration levels (80%, 100%, and 120% of the target concentration). Prepare three samples at each level and analyze them.

  • Acceptance Criteria: The mean percent recovery should be between 98.0% and 102.0% at each concentration level.

  • Protocol:

    • Repeatability (Intra-day): Analyze six replicate preparations of the standard solution (100 µg/mL) on the same day, by the same analyst, using the same instrument.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst and/or a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should not exceed 2.0%.

  • Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) (Where σ = standard deviation of the y-intercept of the regression line; S = slope of the calibration curve).

  • Acceptance Criteria: The LOQ concentration must be verifiable with acceptable accuracy and precision.

  • Protocol: Deliberately vary key method parameters one at a time to assess the impact on the results.

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

    • Column Temperature: ± 5 °C (25°C and 35°C).

    • Mobile Phase pH: ± 0.2 units (pH 6.8 and 7.2).

  • Acceptance Criteria: System suitability parameters must remain within the established limits, and the peak area response should not change significantly.

Validation Workflow Diagram

ValidationWorkflow cluster_execution Validation Execution A Optimized Method Finalized B Write & Approve Validation Protocol (Define experiments & acceptance criteria) A->B C Specificity (Forced Degradation) B->C D Linearity & Range E Accuracy (% Recovery) F Precision (Repeatability & Intermediate) G LOD & LOQ H Robustness I Compile Data in Validation Report H->I J Compare Results to Acceptance Criteria I->J K Method is Validated (If all criteria are met) J->K

Caption: A flowchart outlining the key stages of the HPLC method validation process.

Conclusion

A selective, linear, accurate, and precise stability-indicating RP-HPLC method has been successfully developed and validated for the quantification of 3-Amino-5-fluoro-4-methylbenzamide. The method development was guided by a systematic evaluation of column and mobile phase parameters. The validation results confirm that the method adheres to the standards set forth by ICH guidelines and is suitable for routine quality control analysis and stability studies of the drug substance.

References

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][3]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link][11]

  • Embrace. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link][9]

  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. [Link][5]

  • U.S. Food and Drug Administration (FDA). (2024). Q14 Analytical Procedure Development. [Link]

  • Dolan, J. W. (2005). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link][7]

  • Niculescu, V. C. (2020). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. [Link][6]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link][1]

  • Zhang, W., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC. [Link][12]

  • Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. [Link][4]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link][10]

  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link][2]

Sources

Application

Application Note: Regioselective Halogenation of 3-Amino-5-fluoro-4-methylbenzamide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary The strategic introduction of halogens into aromatic scaffolds...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The strategic introduction of halogens into aromatic scaffolds is a cornerstone of modern drug discovery. The incorporation of a chlorine or bromine atom can dramatically enhance a molecule's lipophilicity, metabolic stability, and target binding affinity—a phenomenon frequently referred to in medicinal chemistry as the "magic chloro effect". Furthermore, halogenated aromatics serve as essential synthetic handles for downstream Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.

This application note details the theoretical rationale and experimental protocols for the regioselective halogenation of 3-Amino-5-fluoro-4-methylbenzamide . Due to the complex electronic and steric environment of this highly substituted benzene ring, achieving high regioselectivity requires precise control over reaction conditions and reagent selection.

Mechanistic Rationale & Regioselectivity Analysis

To predict and control the site of halogenation, we must analyze the directing effects of the four existing substituents on the benzene ring:

  • C1 Carboxamide (-CONH₂): Meta-directing, moderately deactivating.

  • C3 Amino (-NH₂): Ortho/para-directing, strongly activating.

  • C4 Methyl (-CH₃): Ortho/para-directing, weakly activating.

  • C5 Fluoro (-F): Ortho/para-directing, weakly deactivating.

The Regiochemical Competition: C2 vs. C6

Electrophilic aromatic substitution (EAS) will occur at the most electron-rich, sterically accessible carbon. The available positions are C2 and C6 .

  • C6 Position (Favored): C6 is para to the strongly activating -NH₂ group and ortho to the -F group. While it is flanked by -F and -CONH₂, the para-directing power of the amine dominates the ring's electron density.

  • C2 Position (Disfavored): C2 is ortho to the -NH₂ group. However, it is sterically compressed between the -CONH₂ and -NH₂ groups. The steric hindrance, combined with the lack of para-activation, makes C2 significantly less reactive.

Therefore, standard electrophilic halogenation (e.g., using NBS or NCS) will proceed with high regioselectivity at the C6 position , yielding 3-amino-6-halo-5-fluoro-4-methylbenzamide . While emerging biocatalytic halogenases offer alternative green pathways for C-H activation[1],[2], chemical halogenation remains the most scalable approach for this substrate.

Regioselectivity Substrate 3-Amino-5-fluoro-4-methylbenzamide NH2 -NH2 Group (Strongly Activating) Substrate->NH2 F_Group -F Group (Weakly Deactivating, o/p Director) Substrate->F_Group Sterics Steric Hindrance at C2 (Flanked by -CONH2 & -NH2) Substrate->Sterics C6_Path C6 Position (Para to -NH2, Ortho to -F) NH2->C6_Path Para Directing C2_Path C2 Position (Ortho to -NH2) NH2->C2_Path Ortho Directing F_Group->C6_Path Ortho Directing Sterics->C2_Path Blocks Substitution Major Major Product: C6-Halogenated C6_Path->Major Favored Minor Minor/Trace Product: C2-Halogenated C2_Path->Minor Disfavored

Diagram 1: Electronic and steric factors governing the regioselective halogenation at the C6 position.

Analytical Self-Validation: The NMR Signature

A robust protocol must be a self-validating system. You can definitively confirm the regiochemistry of the product using standard 1D ¹H-NMR, without requiring complex 2D NOESY/HMBC experiments. This is achieved by analyzing the Hydrogen-Fluorine spin-spin coupling ( JHF​ ) .

  • In the Starting Material: The C6 proton is ortho to the C5 fluorine (3 bonds away), resulting in a distinct doublet with a large coupling constant ( 3JHF​≈8–11 Hz). The C2 proton is para to the fluorine (5 bonds away), appearing as a singlet (negligible 5JHF​ coupling).

  • In the C6-Halogenated Product: The diagnostic C6 doublet disappears entirely. The spectrum will show only the C2 singlet in the aromatic region.

  • In the (Trace) C2-Halogenated Product: The C2 singlet disappears, and the C6 doublet remains.

This binary NMR signature provides immediate, authoritative proof of successful C6-regioselectivity.

Experimental Workflows & Protocols

The following protocols utilize N-Bromosuccinimide (NBS) and N-Chlorosuccinimide (NCS). For highly deactivated or complex substrates where standard succinimides fail, advanced reagents like N-Acetoxy-N-chloro-4-nitrobenzamide or Palau'amine (2-Chloro-1,3-bis(methoxycarbonyl)guanidine) can be substituted to force the reaction at the most electron-rich carbon.

Protocol A: Regioselective Bromination (C6-Bromination)

The bromination follows a standard electrophilic aromatic substitution mechanism, distinct from free-radical benzylic bromination which typically requires initiators like AIBN[3].

  • Dissolution: Charge a flame-dried round-bottom flask with 3-Amino-5-fluoro-4-methylbenzamide (1.0 equiv) and anhydrous DMF (0.2 M). DMF is selected as it fully solubilizes the polar amide and stabilizes the intermediate halogenium ion.

  • Temperature Control: Cool the solution to 0 °C using an ice bath. Strict temperature control prevents over-halogenation and suppresses substitution at the disfavored C2 position.

  • Reagent Addition: Add NBS (1.05 equiv) portion-wise over 15 minutes to prevent exothermic spikes. Keep the flask shielded from direct light.

  • Reaction Monitoring: Stir at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor via LC-MS. The reaction is typically complete within 2–4 hours.

  • Quenching: Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy unreacted NBS, followed by saturated NaHCO₃.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (DCM:MeOH gradient) to yield 3-amino-6-bromo-5-fluoro-4-methylbenzamide.

Protocol B: Regioselective Chlorination (C6-Chlorination)

Chlorination is generally less reactive than bromination and may require slight heating or more potent reagents.

  • Setup: Dissolve the substrate (1.0 equiv) in anhydrous DMF (0.2 M) at room temperature.

  • Addition: Add NCS (1.05 equiv) in one portion.

  • Heating: Heat the reaction mixture to 40–50 °C. (If using advanced reagents like Palau'amine, conduct the reaction at room temperature in MeCN).

  • Workup: Follow the identical quenching and extraction procedure as Protocol A.

Workflow Step1 1. Substrate Dissolution (DMF or MeCN) Step2 2. Halogenating Agent Addition (NBS/NCS at 0°C) Step1->Step2 Step3 3. Reaction Monitoring (LC-MS / TLC) Step2->Step3 Step4 4. Quenching (Na2S2O3 / NaHCO3) Step3->Step4 Step5 5. Extraction & Washing (EtOAc / LiCl) Step4->Step5 Step6 6. Purification (Flash Chroma) Step5->Step6 Step7 7. Validation (1H-NMR / HRMS) Step6->Step7

Diagram 2: Standard experimental workflow for the regioselective halogenation and isolation process.

Quantitative Data Summary

The table below summarizes the expected outcomes based on the choice of halogenating agent and conditions. Note that while standard reagents work well, advanced reagents can push the regiomeric ratio closer to absolute purity.

HalogenReagentSolventTemp (°C)Time (h)Expected Regioselectivity (C6:C2)Expected Yield
Bromine NBS (1.05 eq)DMF0 to 202 - 4> 95:580 - 88%
Chlorine NCS (1.05 eq)DMF40 to 504 - 8> 90:1075 - 82%
Chlorine Palau'amine (1.0 eq)MeCN201 - 2> 98:285 - 90%
Chlorine N-Acetoxy-N-chloro-4-nitrobenzamideMeCN201 - 3> 98:282 - 89%

(Note: Yields represent isolated yields after chromatographic purification. Regioselectivity is determined by crude LC-MS/NMR integration).

Sources

Method

Application Note: In Vitro Screening Assay Preparation Utilizing 3-Amino-5-fluoro-4-methylbenzamide

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Application: Fragment-Based Drug Discovery (FBDD), PARP-1 Inhibitor Screening, and Hit-to-Lead Optimization Introduction & Mechanistic Ra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Application: Fragment-Based Drug Discovery (FBDD), PARP-1 Inhibitor Screening, and Hit-to-Lead Optimization

Introduction & Mechanistic Rationale

Poly (ADP-ribose) polymerase 1 (PARP-1) is a critical nuclear enzyme that acts as a first responder to DNA damage, catalyzing the poly-ADP-ribosylation (PARylation) of target proteins using NAD+ as a substrate[1]. Inhibiting this pathway is a validated therapeutic strategy in oncology, particularly in tumors with homologous recombination deficiencies (e.g., BRCA1/2 mutations).

While 3-aminobenzamide (3-AB) is the classical, ubiquitous control inhibitor used in PARP assays[2], modern drug discovery often utilizes highly substituted derivatives to probe binding pocket dynamics. 3-Amino-5-fluoro-4-methylbenzamide (3-AFMB) serves as an advanced fragment compound in in vitro screening.

  • The Causality of the Chemical Structure: The benzamide core acts as a nicotinamide mimic, anchoring into the catalytic domain of PARP-1 via hydrogen bonds with Gly863 and Ser904. The addition of the 5-fluoro group introduces a highly electronegative vector capable of probing halogen bonding or orthogonal multipolar interactions within the pocket, while the 4-methyl group restricts conformational flexibility, potentially increasing target residence time compared to the unsubstituted 3-AB.

This application note details a robust, self-validating in vitro colorimetric screening protocol to evaluate 3-AFMB and its derivatives, ensuring high-fidelity data suitable for IC50 determination and High-Throughput Screening (HTS)[3].

Biochemical Pathway & Target Engagement

To effectively screen 3-AFMB, one must understand the absolute dependencies of the PARP-1 enzyme. PARP-1 possesses negligible basal activity; it undergoes a massive allosteric activation only upon binding to damaged DNA (single- or double-strand breaks)[4]. 3-AFMB acts by directly competing with the natural substrate, NAD+, preventing the formation of the PAR chain.

PARP_Pathway DNA Damaged DNA (Strand Breaks) ActivePARP Active PARP-1 (DNA-Bound) DNA->ActivePARP Allosteric Activation PARP1 PARP-1 Enzyme (Inactive) PARP1->ActivePARP Binds DNA PAR Poly(ADP-ribose) Chain (Target Proteins/Histones) ActivePARP->PAR Catalyzes PARylation NAD NAD+ Substrate NAD->PAR Cleaved to Nicotinamide Inhibitor 3-AFMB (Nicotinamide Mimic) Inhibitor->ActivePARP Competes with NAD+

Mechanism of PARP-1 activation by DNA damage and competitive inhibition by 3-AFMB.

Designing a Self-Validating Assay System

Trustworthiness in biochemical screening requires an assay that validates its own dynamic range and specificity on every single plate. This protocol utilizes a histone-coated 96-well plate format, where biotinylated NAD+ is incorporated into PAR chains deposited on the histones, subsequently detected by Streptavidin-HRP[1].

To ensure data integrity, the following control matrix must be included in every run:

  • Vehicle Control (100% Activity): PARP-1 + Activated DNA + 1% DMSO. Establishes the maximum uninhibited signal.

  • Negative Control (0% Activity): Buffer + Activated DNA + 1% DMSO (No Enzyme). Quantifies background noise and non-specific binding of the detection reagents.

  • Specificity Control (DNA-Dependency): PARP-1 + 1% DMSO (No Activated DNA). Proves the signal is strictly driven by DNA-damage-induced activation, ruling out assay artifacts[4].

  • Reference Control: 3-Aminobenzamide (3-AB) at 200 µM. Benchmarks the plate-to-plate sensitivity against a universally recognized standard[2].

Quantitative Data Summary: Expected Assay Parameters

The following table summarizes the expected quantitative benchmarks when comparing the standard 3-AB against the fluorinated 3-AFMB fragment in this assay setup.

Parameter3-Aminobenzamide (3-AB)3-Amino-5-fluoro-4-methylbenzamide (3-AFMB)Assay Quality (Z'-Factor)
Role Universal Reference ControlTest Fragment / Hit ScaffoldPlate Validation Metric
Expected IC50 10 µM – 50 µM2 µM – 15 µM (Fragment dependent)N/A
Max Inhibition >95% at 1 mM>95% at 500 µMN/A
Solubility Limit >10 mM in DMSO>10 mM in DMSON/A
Target Signal/Bg >5.0>5.0≥ 0.65 (Excellent HTS Assay)

Experimental Workflow & Protocol

Assay_Workflow Step1 1. Plate Preparation Rehydrate Histone-coated 96-well plate Step2 2. Compound Addition Add 3-AFMB & Controls (Max 1% DMSO) Step1->Step2 Step3 3. Enzyme & DNA Add PARP-1 Enzyme & Activated DNA Step2->Step3 Step4 4. Reaction Initiation Add Biotinylated NAD+ Substrate Step3->Step4 Step5 5. Detection Setup Wash plate & Add Strep-HRP Step4->Step5 Step6 6. Readout Add TACS-Sapphire Substrate & Read OD 450nm Step5->Step6

Step-by-step workflow for the 96-well PARP-1 in vitro colorimetric screening assay.

Step-by-Step Methodology

Part A: Reagent Preparation Causality Note: PARP-1 is highly sensitive to oxidation and organic solvents. Buffers must contain fresh reducing agents (e.g., DTT), and final DMSO concentrations must strictly not exceed 1% to prevent enzyme denaturation[3].

  • 1X PARP Buffer: Dilute 20X stock buffer in ddH2O. Ensure the buffer contains Mg2+ (essential cofactor) and add fresh DTT to a final concentration of 1 mM.

  • Compound Dilution (3-AFMB): Prepare a 10 mM stock of 3-AFMB in 100% anhydrous DMSO. Perform a 10-point, 3-fold serial dilution in DMSO. Dilute these intermediate stocks 1:100 into 1X PARP Buffer to create 2X working solutions (containing 1% DMSO).

  • PARP-1 Enzyme Mix: Dilute recombinant human PARP-1 to 0.5 Units/µL in 1X PARP Buffer[3].

  • Activated DNA: Prepare a 2X working solution of sheared genomic DNA (or nicked oligonucleotides) in 1X PARP Buffer.

Part B: Assay Execution

  • Plate Hydration: Add 50 µL of 1X PARP Buffer to each well of a histone-coated 96-well plate. Incubate at room temperature (RT) for 30 minutes, then aspirate completely. Why? Histones must be fully rehydrated to act as efficient PARylation acceptors.

  • Inhibitor Addition: Add 25 µL of the 2X 3-AFMB working solutions (or controls) to the designated wells.

  • Enzyme Addition: Add 15 µL of the PARP-1 Enzyme Mix to all wells (except the Negative Control wells, which receive 15 µL of Buffer).

  • Incubation: Incubate the plate for 10 minutes at RT to allow 3-AFMB to equilibrate within the PARP-1 catalytic pocket.

  • Reaction Initiation: Add 10 µL of a master mix containing 5X Activated DNA and 5X Biotinylated NAD+ to all wells to initiate the reaction. The final volume is 50 µL per well.

  • Catalysis: Seal the plate and incubate for exactly 60 minutes at RT on a plate shaker at 300 rpm[3].

  • Wash Step: Aspirate the wells and wash 4 times with 200 µL of PBS containing 0.1% Triton X-100. Causality: Triton X-100 reduces non-specific hydrophobic binding of the Strep-HRP.

  • Detection: Add 50 µL of Streptavidin-HRP (diluted 1:500 in Strep-Diluent) to each well. Incubate for 30 minutes at RT. Wash 4 times as in Step 7.

  • Readout: Add 50 µL of colorimetric substrate (e.g., TACS-Sapphire) to each well. Incubate in the dark for 15 minutes. Stop the reaction with 50 µL of 0.2 M HCl and read the absorbance at 450 nm using a microplate reader.

Data Analysis & Validation

Calculate the percentage of remaining PARP activity for each concentration of 3-AFMB relative to the Vehicle Control. Plot the log[3-AFMB] versus % Activity to determine the IC50 using a 4-parameter logistic non-linear regression model.

To validate the HTS readiness of the assay, calculate the Z'-factor using the Vehicle Control (Max Signal) and the Negative Control (Background): Z' = 1 -[ (3 × SD_Vehicle + 3 × SD_Negative) / | Mean_Vehicle - Mean_Negative | ] A Z'-factor ≥ 0.5 indicates a robust, reliable assay suitable for screening 3-AFMB derivatives.

References

  • Discovery of novel anti-tumor compounds targeting PARP-1 with induction of autophagy through in silico and in vitro screening Frontiers in Oncology[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Solubility of 3-Amino-5-fluoro-4-methylbenzamide in Aqueous Media

Welcome to the technical support center for 3-Amino-5-fluoro-4-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Amino-5-fluoro-4-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Below, you will find a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to help you overcome these issues in your experiments.

Introduction: Understanding the Challenge

3-Amino-5-fluoro-4-methylbenzamide, like many small molecule drug candidates, presents solubility challenges in aqueous media due to its aromatic structure. The presence of both a basic amino group and a neutral benzamide moiety, combined with a fluorine substituent, results in a molecule with significant hydrophobic character. This guide will provide systematic approaches to enhance its solubility for reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is my 3-Amino-5-fluoro-4-methylbenzamide not dissolving in my aqueous buffer (e.g., PBS, TRIS)?

The poor aqueous solubility of 3-Amino-5-fluoro-4-methylbenzamide is primarily due to its molecular structure. The benzene ring is hydrophobic, and while the amino and amide groups can participate in hydrogen bonding, the overall molecule has a tendency to self-associate and resist dissolution in water. The fluorine and methyl groups further contribute to its nonpolar nature.

Q2: I've tried vortexing and heating, but the compound still precipitates. What should I do next?

Vortexing and gentle heating can help to overcome the activation energy barrier for dissolution, but they do not change the intrinsic solubility of the compound. If precipitation persists, it indicates that the concentration you are trying to achieve exceeds its solubility limit in the chosen solvent system. The following sections provide several strategies to address this.

Q3: How does pH affect the solubility of this compound?

The solubility of ionizable compounds is highly pH-dependent.[1] 3-Amino-5-fluoro-4-methylbenzamide has a basic amino group.

  • At acidic pH: The amino group will be protonated (-NH3+), introducing a positive charge. This charge significantly increases the polarity of the molecule and its ability to interact with water, thereby enhancing solubility.[2]

  • At neutral or alkaline pH: The amino group will be in its neutral, uncharged form (-NH2), which is less polar and therefore less soluble in water.

Therefore, adjusting the pH of your aqueous buffer to a more acidic range is a primary strategy for improving solubility.

Q4: Can I use organic solvents to dissolve the compound first?

Yes, creating a high-concentration stock solution in an organic solvent is a common and effective practice. However, the choice of solvent and the dilution procedure are critical to avoid precipitation in your final aqueous medium. This phenomenon is often referred to as "solvent shock."[1]

Q5: Are there other methods besides pH adjustment and co-solvents to improve solubility?

Absolutely. Advanced formulation techniques such as the use of surfactants to form micelles or complexation with cyclodextrins can significantly enhance the aqueous solubility of poorly soluble compounds.[3][4]

Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step protocols for systematically addressing the poor aqueous solubility of 3-Amino-5-fluoro-4-methylbenzamide.

Strategy 1: pH Adjustment

This is the most direct approach for ionizable compounds. The goal is to find a pH where the compound is sufficiently ionized to be soluble.

Experimental Protocol: pH-Solubility Profiling

  • Prepare a series of buffers: Prepare a set of buffers with a pH range from 2 to 7 (e.g., citrate buffers for pH 2-6 and phosphate buffer for pH 7).

  • Add excess compound: To a small, fixed volume of each buffer (e.g., 1 mL), add an excess amount of 3-Amino-5-fluoro-4-methylbenzamide (enough that some solid remains undissolved).

  • Equilibrate: Agitate the samples at a constant temperature (e.g., room temperature or 37°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Separate solid from liquid: Centrifuge the samples to pellet the undissolved solid.

  • Quantify the dissolved compound: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).

  • Plot the results: Plot the measured solubility against the pH of each buffer to generate a pH-solubility profile.

Expected Outcome & Interpretation

You should observe a significant increase in solubility at lower pH values. The optimal pH will be the lowest pH that provides the desired concentration and is compatible with your experimental system.

Strategy 2: Co-solvents for Stock Solutions

Using a water-miscible organic solvent can create a concentrated stock solution that can then be diluted into your aqueous medium.[5][6]

Commonly Used Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

Experimental Protocol: Co-solvent Screening & Dilution

  • Prepare high-concentration stock solutions: Dissolve 3-Amino-5-fluoro-4-methylbenzamide in each of the selected co-solvents to create a high-concentration stock (e.g., 10-50 mM). Gentle warming or sonication may be used to aid dissolution.[1]

  • Perform serial dilutions: Serially dilute the stock solution into your aqueous buffer. Observe for any signs of precipitation at each dilution step.

  • Determine the maximum tolerable co-solvent concentration: Identify the highest concentration of the co-solvent that your experimental system can tolerate without adverse effects (e.g., cell toxicity).

  • Optimize the final concentration: Based on the dilution series and the co-solvent tolerance, determine the optimal stock concentration and dilution factor to achieve your desired final concentration without precipitation.

Data Presentation: Co-solvent Solubility Summary

Co-solventStock Concentration AchievedObservations upon Dilution in Aqueous Buffer (1:100)
DMSO50 mMClear solution
Ethanol25 mMSlight haze, may require vortexing
Propylene Glycol20 mMClear solution
PEG 40030 mMClear solution

Note: This is an example table; actual results may vary.

Strategy 3: Surfactant-Mediated Solubilization

Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic cores of these micelles can encapsulate poorly soluble compounds, increasing their apparent solubility.[7]

Commonly Used Surfactants:

  • Non-ionic: Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Brij® series

  • Anionic: Sodium dodecyl sulfate (SDS)

  • Cationic: Cetyltrimethylammonium bromide (CTAB)

Experimental Protocol: Surfactant Screening

  • Prepare surfactant solutions: Prepare a series of solutions of each surfactant in your aqueous buffer at concentrations above their known CMC.

  • Add the compound: Add 3-Amino-5-fluoro-4-methylbenzamide to each surfactant solution at the desired final concentration.

  • Equilibrate: Gently mix and allow the solutions to equilibrate.

  • Observe and quantify: Visually inspect for dissolution and, if necessary, quantify the amount of dissolved compound as described in the pH-solubility protocol.

Strategy 4: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble "guest" molecules, effectively shielding the hydrophobic parts from water and increasing solubility.[8][9][10]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Protocol: Phase Solubility Study with Cyclodextrins

  • Prepare cyclodextrin solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0-50 mM HP-β-CD).

  • Add excess compound: Add an excess amount of 3-Amino-5-fluoro-4-methylbenzamide to each cyclodextrin solution.

  • Equilibrate: Agitate the samples at a constant temperature until equilibrium is reached (e.g., 24-48 hours).

  • Separate and quantify: Centrifuge the samples and quantify the concentration of the dissolved compound in the supernatant.

  • Plot the phase solubility diagram: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. The slope of this line can be used to determine the complexation efficiency.[9]

Visualization: Troubleshooting Workflow

G start Start: Poor Solubility of 3-Amino-5-fluoro-4-methylbenzamide ph_adjust Strategy 1: pH Adjustment (Target acidic pH) start->ph_adjust cosolvent Strategy 2: Co-solvents (e.g., DMSO, Ethanol) ph_adjust->cosolvent No success Solubility Achieved ph_adjust->success Soluble? surfactant Strategy 3: Surfactants (e.g., Tween 80) cosolvent->surfactant No cosolvent->success Soluble? cyclodextrin Strategy 4: Cyclodextrins (e.g., HP-β-CD) surfactant->cyclodextrin No surfactant->success Soluble? cyclodextrin->success Soluble? combine Combine Strategies? (e.g., pH + Co-solvent) cyclodextrin->combine No failure Re-evaluate Formulation Strategy combine->ph_adjust combine->cosolvent combine->failure G cluster_0 Before Complexation cluster_1 Inclusion Complex Formation cluster_2 After Complexation drug Poorly Soluble Drug (Hydrophobic) water Aqueous Medium drug->water Insoluble cyclodextrin Cyclodextrin (Hydrophilic exterior, hydrophobic interior) complex Soluble Drug-Cyclodextrin Inclusion Complex water2 Aqueous Medium complex->water2 Soluble

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin molecule.

Concluding Remarks

Troubleshooting the poor aqueous solubility of 3-Amino-5-fluoro-4-methylbenzamide requires a systematic and multi-faceted approach. By understanding the physicochemical properties of the molecule and applying the strategies outlined in this guide, researchers can develop robust formulations for their experiments. It is often beneficial to combine approaches, such as using a co-solvent for a stock solution and diluting it into a pH-adjusted buffer containing a solubilizing excipient. Always ensure that the chosen solubilization method is compatible with your downstream applications.

References

  • International Journal of Pharmacy & Pharmaceutical Research. (2025, March 2). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs.
  • Loftsson, T., & Jarvinen, T. (n.d.). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. PMC - NIH.
  • Gong, W., Wang, Y., & Liu, Y. (n.d.).
  • Mocanu, A.-M., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI.
  • Ono, A., et al. (2023, September 9). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers.
  • (2025, July 31). Co-solvency: Significance and symbolism.
  • (2022, May 30).
  • Wikipedia. (n.d.). Cosolvent.
  • (n.d.).
  • (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
  • Szejtli, J. (2020, June 20).
  • Edwards, D. A., Luthy, R. G., & Liu, Z. (1991, January 1).
  • Grokipedia. (n.d.). Benzamide.
  • (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K.
  • Kao Chemicals. (n.d.). SURFACTANTS.
  • PubChem - NIH. (n.d.). Benzamide | C7H7NO | CID 2331.
  • CymitQuimica. (n.d.).
  • Wikipedia. (n.d.). Benzamide.
  • Wuxi Weiheng Chemical Co., Ltd. (n.d.).
  • (n.d.). 3-Amino-5-fluoro-4-methylbenzoic acid | 103877-75-4.
  • (n.d.). 3-Amino-N-ethyl-5-fluoro-N-methylbenzamide | 1523113-65-6.
  • Benchchem. (n.d.). Overcoming poor solubility of 3-(2-Aminopropyl)phenol in experiments.
  • (2021, August 27). CHAPTER 2: Tactics to Improve Solubility. Books.
  • (2004, October 5). Selective Solubilization of Polycyclic Aromatic Hydrocarbons from Multicomponent Nonaqueous-Phase Liquids into Nonionic Surfactant Micelles.
  • Sigma-Aldrich. (n.d.). Benzamide 99 55-21-0.
  • Quora. (2018, May 12). How does branching increase the solubility in amines?.
  • BOC Sciences. (n.d.).
  • (2025, December 15). No More Explosive Transformation of Aromatic Amine: Chemistry Solves a 140-years-long Dilemma to Find a Safe Way Out.
  • ISSR. (n.d.). Solubility and pH of amines.
  • PubChem. (n.d.). 3-Amino-4-fluorobenzonitrile | C7H5FN2 | CID 15251694.
  • PubChem. (n.d.). 3,5-difluoro-4-formyl-N-methylbenzamide | C9H7F2NO2 | CID 86673566.
  • Al-kassas, R., & Al-Gohary, O. (n.d.).
  • (n.d.).
  • NextSDS. (n.d.).
  • (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC.
  • (n.d.).
  • (2025, November 17).
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 3-Amino-4-fluorobenzotrifluoride | 535-52-4.
  • Fluorochem. (n.d.). 3-Fluoro-4-methyl-thiobenzamide.
  • PubChemLite. (n.d.). 4-amino-3,5-difluoro-n-methylbenzamide (C8H8F2N2O).
  • Chemsrc. (2025, September 27). 3-Fluoro-4-methylbenzamide | CAS#:170726-98-4.
  • PubChem. (n.d.). 3,5-difluoro-N-methylbenzamide | C8H7F2NO | CID 17683109.
  • PubChemLite. (n.d.). 3-fluoro-4-methylbenzamide (C8H8FNO).

Sources

Optimization

Technical Support Center: Optimizing Crystallization Conditions for 3-Amino-5-fluoro-4-methylbenzamide Purification

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working on the purification of 3-Amino-5-fluoro-4-methylbenzamide via crystallization. It addresses common...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working on the purification of 3-Amino-5-fluoro-4-methylbenzamide via crystallization. It addresses common challenges and offers systematic approaches to optimize experimental conditions for achieving high purity and yield.

I. Troubleshooting Guide: Common Crystallization Problems & Solutions

This section addresses specific issues that may arise during the crystallization of 3-Amino-5-fluoro-4-methylbenzamide, providing explanations for their causes and actionable solutions.

Issue 1: The Compound "Oils Out" Instead of Crystallizing

Question: I've dissolved my crude 3-Amino-5-fluoro-4-methylbenzamide in a hot solvent, but upon cooling, it separates as an oil instead of forming crystals. What's happening and how can I fix it?

Answer:

"Oiling out" occurs when the solute's concentration exceeds its solubility limit at a temperature that is above its melting point within the chosen solvent system.[1][2] This is a common problem when the compound is significantly impure or when an inappropriate solvent is used.[2] The oil is essentially a supersaturated solution of your compound, and impurities tend to be more soluble in this liquid phase, hindering crystal lattice formation.[1]

Solutions:

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil and then add a small amount of additional solvent. This will lower the saturation temperature, hopefully below the compound's melting point in the solvent mixture.[1][2]

  • Slow Down the Cooling Rate: Rapid cooling can shock the system, promoting oiling. Allow the solution to cool slowly to room temperature. Insulating the flask can help achieve a slower cooling gradient.[2] This gives the molecules more time to orient themselves into a crystal lattice.

  • Change the Solvent System: The chosen solvent may be too good at dissolving the compound. Experiment with a solvent in which the compound has slightly lower solubility at elevated temperatures. Alternatively, a mixed solvent system can be effective.[3][4] Dissolve the compound in a "good" solvent and then slowly add a miscible "anti-solvent" (in which the compound is poorly soluble) at an elevated temperature until slight turbidity is observed. Then, allow the solution to cool slowly.

  • Charcoal Treatment for Impurities: If you suspect a high level of colored impurities, they may be contributing to the oiling out. After dissolving the crude product, add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before allowing the filtrate to cool.[3]

Issue 2: No Crystals Form Upon Cooling

Question: My solution of 3-Amino-5-fluoro-4-methylbenzamide remains clear even after cooling, and no crystals have formed. What should I do?

Answer:

The absence of crystallization upon cooling typically indicates one of two scenarios: the solution is undersaturated, or the nucleation process has been inhibited.[5]

Solutions:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface.[1][2][5] The microscopic imperfections on the glass can serve as nucleation sites.

    • Seeding: Introduce a tiny crystal of pure 3-Amino-5-fluoro-4-methylbenzamide (a "seed crystal") into the cooled, supersaturated solution.[1][2][6] This provides a template for further crystal growth.[7] If you don't have a pure crystal, you can dip a glass rod into the solution, let the solvent evaporate to leave a thin film of solid, and then re-introduce the rod into the solution.[1]

  • Increase Supersaturation:

    • Evaporate Solvent: If nucleation techniques fail, your solution is likely not supersaturated. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound, and then allow it to cool again.[1][2]

    • Add an Anti-solvent: If using a single solvent system, you can slowly add a miscible anti-solvent to the solution to decrease the overall solubility of your compound and induce crystallization.

  • Lower the Temperature: If cooling to room temperature is insufficient, try using an ice bath or a refrigerator to further decrease the solubility.[2]

Issue 3: Poor Crystal Yield

Question: I've successfully obtained crystals, but my final yield is very low. How can I improve it?

Answer:

A low yield often signifies that a significant amount of the compound remains dissolved in the mother liquor.[1]

Solutions:

  • Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent necessary to fully dissolve the crude product.[8] Any excess solvent will retain more of your compound in solution upon cooling.

  • Cool Thoroughly: Ensure the crystallization mixture has been cooled sufficiently to maximize the amount of product that crystallizes out of solution. An ice bath can be used after initial cooling to room temperature.

  • Solvent Selection: Choose a solvent that has a steep solubility curve with respect to temperature – high solubility at high temperatures and very low solubility at low temperatures.

  • Second Crop of Crystals: Concentrate the mother liquor by evaporating a portion of the solvent and then re-cooling to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.

Issue 4: Crystals are Very Small or Form a Fine Powder

Question: My crystallization resulted in a fine powder instead of the larger crystals I need for analysis. How can I grow larger crystals?

Answer:

The formation of fine powder indicates that the rate of nucleation was much faster than the rate of crystal growth.[5] This is often due to a high degree of supersaturation or rapid cooling.[9][10][11]

Solutions:

  • Slow Cooling: A slower cooling rate allows fewer nuclei to form and provides more time for molecules to deposit onto the existing crystal lattice, resulting in larger crystals.[9][10][11][12]

  • Reduce Supersaturation: Use a slightly larger volume of solvent to dissolve the compound initially. This will result in a lower level of supersaturation upon cooling, favoring slower, more controlled crystal growth.[5]

  • Vapor Diffusion: This technique provides a very slow and controlled method for crystallization. Dissolve your compound in a small amount of a "good" solvent and place this in a vial. This vial is then placed inside a larger sealed container with a more volatile "anti-solvent." The slow diffusion of the anti-solvent vapor into the solution gradually reduces the solubility and promotes the growth of large, high-quality crystals.[3][5][13]

Troubleshooting Decision Workflow

Caption: Decision tree for troubleshooting common crystallization issues.

II. Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for crystallizing 3-Amino-5-fluoro-4-methylbenzamide?

A1: For benzamide derivatives, polar solvents are often a good starting point.[14] Alcohols like ethanol or methanol, as well as acetone and acetonitrile, are commonly used.[13][14][15] A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[8] It is recommended to perform small-scale solubility tests with a few candidate solvents to identify the most suitable one. A mixed solvent system, such as ethanol-water or ethyl acetate-hexane, can also be very effective.[3][4]

Q2: How does the cooling rate affect the purity of my crystals?

A2: A slower cooling rate generally leads to the formation of larger and purer crystals.[9][10] This is because slow cooling allows for the selective incorporation of the desired molecules into the growing crystal lattice, while impurities tend to remain in the solution.[10] Rapid cooling can trap impurities within the crystal structure, leading to a less pure final product.[10]

Q3: What is "seeding" and when should I use it?

A3: Seeding is the process of adding a small crystal of the pure compound to a supersaturated solution to initiate crystallization.[6][16] The seed crystal provides a template for other molecules to deposit onto, overcoming the energy barrier for nucleation.[7] Seeding is particularly useful when spontaneous nucleation is difficult or when you want to control the crystal form (polymorph).[16] It should be done in a solution that is in the metastable zone—supersaturated, but not to the point of spontaneous crystallization.[16][17]

Q4: Could polymorphism be an issue for 3-Amino-5-fluoro-4-methylbenzamide?

A4: Yes, polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon for organic molecules, including pharmaceuticals.[18][19][20][21] Different polymorphs can have different physical properties, such as solubility, stability, and melting point.[18][19][20] It is crucial to control the crystallization conditions (e.g., solvent, temperature, cooling rate) to consistently produce the desired polymorph.[21][22] Uncontrolled polymorphic transitions can affect the final product's performance and quality.[18][19]

Q5: What are potential sources of impurities in my crude 3-Amino-5-fluoro-4-methylbenzamide?

A5: Impurities can originate from several sources, including unreacted starting materials, by-products from the synthesis, and residual solvents. For amide synthesis, common impurities could include unreacted carboxylic acid or amine starting materials, or by-products from coupling reagents. For instance, in syntheses involving Fmoc-protected amino acids, impurities can arise from premature deprotection.[23]

III. Experimental Protocols

Protocol 1: Solvent Screening for Crystallization
  • Place approximately 10-20 mg of crude 3-Amino-5-fluoro-4-methylbenzamide into several small test tubes.

  • To each tube, add a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, water) dropwise at room temperature, vortexing after each addition.

  • If the compound dissolves readily at room temperature, the solvent is likely too good and will result in poor recovery.

  • If the compound is insoluble at room temperature, gently heat the test tube.

  • A good solvent will dissolve the compound completely at or near its boiling point.

  • Allow the clear, hot solutions to cool slowly to room temperature and then in an ice bath.

  • The solvent that yields a good quantity of crystalline solid upon cooling is a suitable candidate for recrystallization.

Protocol 2: Standard Cooling Crystallization
  • Place the crude 3-Amino-5-fluoro-4-methylbenzamide in an Erlenmeyer flask.

  • Add the chosen solvent in small portions while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • If the solution is colored or contains insoluble impurities, perform a hot filtration.

  • Cover the flask and allow the solution to cool slowly to room temperature.

  • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Dry the crystals thoroughly.

Optimizing Crystallization Workflow

Caption: Workflow for optimizing the crystallization of 3-Amino-5-fluoro-4-methylbenzamide.

IV. Data Presentation

Table 1: Solubility Properties of Common Solvents for Benzamide Derivatives

SolventPolarityBoiling Point (°C)Suitability Notes
WaterHigh100Often a poor solvent for benzamides alone, but excellent as an anti-solvent with alcohols.[15]
EthanolHigh78A good starting point; forms hydrogen bonds which can aid in crystallization of amides.[3][24]
MethanolHigh65Often shows high solubility for benzamides; may require significant cooling for good recovery.[15][25]
IsopropanolMedium82A good alternative to ethanol, with a slightly higher boiling point.[15]
AcetoneMedium56A versatile solvent, but its volatility can sometimes lead to rapid, uncontrolled crystallization.[13][15]
Ethyl AcetateMedium77A good solvent for many organic compounds; can be paired with hexane as an anti-solvent.[13][15]
TolueneLow111Useful for compounds with lower polarity; higher boiling point allows for a wide temperature range.
HexaneLow69Typically used as an anti-solvent due to the low solubility of polar compounds.[13]

V. References

  • Seeding Studies For Crystallization - Improve Batch Consistency. Mettler Toledo. [Link]

  • Pharmaceutical Crystallization in drug development. Syrris. [Link]

  • Seeding: A Simple but Effective Method for Crystallisation Control. CatSci. [Link]

  • Key Factors Affecting the Efficiency of Crystallizers. Zhanghua Dryer. [Link]

  • Polymorphism and its importance in pharmaceutical industry. Fiveable. [Link]

  • Seeding Techniques and Optimization of Solution Crystallization Processes. ACS Publications. [Link]

  • 5 Protein Crystallization Seeding Methods for Bigger Crystals. Bitesize Bio. [Link]

  • Seeding Techniques | Crystallization of Nucleic Acids and Proteins: A Practical Approach. Oxford Academic. [Link]

  • Polymorphism: The Phenomenon Affecting the Performance of Drugs. Bentham Science. [Link]

  • Impact of Polymorphism on Drug Formulation and Bioavai. JOCPR. [Link]

  • How does cooling rate affect the point at which crystalisation occures and why? Reddit. [Link]

  • POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Jagiellońskie Centrum Innowacji. [Link]

  • New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. MDPI. [Link]

  • Cooling Rate and Crystal Size. Seth Stein - Northwestern University. [Link]

  • On crystal size and cooling rate. PubMed. [Link]

  • Troubleshooting. Chemistry LibreTexts. [Link]

  • Crystal Size and Cooling Rate - Teacher Notes. Geoscience Australia. [Link]

  • Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. ResearchGate. [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. PMC. [Link]

  • Problems with Recrystallisations. Chemistry Teaching Labs - University of York. [Link]

  • SOP: CRYSTALLIZATION. UCLA Chemistry and Biochemistry. [Link]

  • Guide for crystallization. University of Geneva. [Link]

  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. ACS Publications. [Link]

  • What is the best technique for amide purification? ResearchGate. [Link]

  • Looking for suggestions to dissolve benzamide derivatives. Reddit. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. The University of Texas at Dallas. [Link]

  • Efficient Synthesis of Aromatic sec-Amides from Esters: Synthetic Utility of Bislithium Amides. J-STAGE. [Link]

  • Crystallization and properties of aromatic amine dehydrogenase from Pseudomonas sp. PubMed. [Link]

  • How should I purify a complex, polar, amide reaction mixture? Biotage. [Link]

  • Method for producing a polymorphic form of 3-[5-amino-4-(3- cyanobenzoyl)-pyrazol-1-yl]-n-cyclopropyl-4-methylbenzamide. Google Patents.

  • Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Chemistry Portal. [Link]

  • Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide. Google Patents.

  • Proposal for crystallization of 3-amino-4-halo-5-methylisoxazoles: an energetic and topological approach. CrystEngComm (RSC Publishing). [Link]

  • 4-amino-3,5-difluoro-n-methylbenzamide (C8H8F2N2O). PubChemLite. [Link]

  • 4-amino-3,5-difluoro-N-methylbenzamide — Chemical Substance Information. NextSDS. [Link]

  • Proposal for crystallization of 3-amino-4-halo-5-methylisoxazoles: an energetic and topological approach. Semantic Scholar. [Link]

  • 3,5-difluoro-N-methylbenzamide | C8H7F2NO | CID 17683109. PubChem. [Link]

  • Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. PubMed. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 3-Amino-5-fluoro-4-methylbenzamide Coupling Workflows

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals facing challenges with the coupling of 3-Amino-5-fluoro-4-m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals facing challenges with the coupling of 3-Amino-5-fluoro-4-methylbenzamide . Due to its unique structural properties, this molecule frequently causes standard coupling protocols to fail.

Below, we provide a mechanistic breakdown, troubleshooting workflows, quantitative comparisons, and validated step-by-step methodologies to overcome these barriers.

Mechanistic Overview: The "Dual-Deactivation" Challenge

To solve coupling failures with 3-Amino-5-fluoro-4-methylbenzamide, we must first understand the causality behind its poor reactivity. This substrate suffers from a "dual-deactivation" profile:

  • Severe Steric Hindrance: The primary amine at the C3 position is situated directly ortho to a bulky C4-methyl group. This creates a physical barricade that prevents large, bulky activated carboxylic acids (such as the OBt esters formed by HBTU or EDC/HOBt) from achieving the necessary Bürgi-Dunitz approach angle for nucleophilic attack.

  • Electronic Deactivation: Anilines are inherently weaker nucleophiles than aliphatic amines. In this molecule, the inductive electron-withdrawing effect (-I) of the C5-fluoro group and the C1-carboxamide group further depletes the electron density of the aniline nitrogen's lone pair, drastically reducing its nucleophilicity.

Because of these factors, standard coupling systems often stall, leading to unreacted starting materials or the proliferation of side reactions.

Troubleshooting Decision Pathway

When a coupling reaction fails, identifying the root cause is critical. Use the self-validating logical workflow below to diagnose whether your failure is due to steric blocking or an activation pathway error.

Troubleshooting Start Issue: Low Amide Coupling Yield (< 20%) CheckSM Is 3-Amino-5-fluoro-4-methylbenzamide recovered unreacted? Start->CheckSM Unreacted Yes: Nucleophilic Attack Failed (Steric/Electronic Issue) CheckSM->Unreacted LC-MS shows SM Consumed No: Side Reactions Dominating CheckSM->Consumed SM depleted Solution1 Action: Switch to COMU or Acid Chloride + DMAP Unreacted->Solution1 CheckBP Identify Major Byproduct via LC-MS Consumed->CheckBP Guan Guanidinylation Adduct (+99 Da with HATU) CheckBP->Guan Solution2 Action: Pre-activate Acid or Avoid Uronium Salts Guan->Solution2

Logical troubleshooting workflow for diagnosing sterically hindered aniline coupling failures.

Self-Validating Pro-Tip: To validate whether the failure is in your activation reagents or the aniline itself, quench a small aliquot of your pre-activation mixture with an unhindered amine (e.g., benzylamine). If the benzylamide forms rapidly, your activation system is working perfectly, proving that the failure is strictly due to the steric/electronic properties of the 3-amino-5-fluoro-4-methylbenzamide.

Frequently Asked Questions (FAQs)

Q1: My standard EDC/HOBt coupling yields <10% product. Why is this happening, and what is the immediate fix? A1: EDC/HOBt forms an OBt active ester, which is relatively bulky and not electrophilic enough to overcome the ortho-methyl steric shield of your substrate. The reaction stalls, and the activated acid eventually undergoes hydrolysis. Fix: Switch to a third-generation coupling reagent like COMU[1]. COMU utilizes an OxymaPure leaving group, which is less sterically demanding and highly reactive, making it vastly superior for hindered anilines[1].

Q2: I switched to HATU to increase reactivity, but I am seeing a major byproduct. What is this? A2: You are likely observing a guanidinylation byproduct. Aminium/uronium salts like HATU can react directly with the amine to form a stable guanidinium species. This occurs when the desired amide coupling is slow due to the ortho-methyl group, allowing the competing side reaction to dominate. Fix: Pre-activate the carboxylic acid with HATU and base for 5–10 minutes before adding the aniline. Alternatively, switch to COMU, which has a significantly lower propensity for guanidinylation[2].

Q3: Can I use Buchwald-Hartwig cross-coupling to form C-N bonds with this molecule? A3: Yes, but standard palladium catalysts (e.g., Pd(PPh3)4) will fail due to the ortho-methyl group. You must use bulky, electron-rich dialkylbiaryl phosphine ligands (such as BrettPhos or RuPhos). These ligands are specifically designed to facilitate the reductive elimination step for sterically hindered, ortho-substituted anilines[3].

Activation Pathways & Reagent Selection

Understanding the chemical pathway of your coupling reagent is essential for minimizing side reactions. The diagram below illustrates why COMU often outperforms HATU for this specific substrate.

Pathway Acid R-COOH + Base HATU HATU Activation Acid->HATU COMU COMU Activation Acid->COMU Aniline Hindered Aniline (Nucleophile) OAt OAt Active Ester (Sterically Hindered) Aniline->OAt Oxyma Oxyma Active Ester (Highly Reactive) Aniline->Oxyma Guan Guanidinylation Byproduct Aniline->Guan HATU->OAt HATU->Guan Direct Attack COMU->Oxyma Amide Amide Product OAt->Amide Slow Oxyma->Amide Fast

Comparative chemical workflow of HATU vs. COMU activation highlighting side-reaction risks.

Quantitative Comparison of Coupling Strategies

To aid in reagent selection, the following table summarizes the performance metrics of various coupling strategies when applied to ortho-substituted, deactivated anilines.

MethodRelative ReactivitySteric ToleranceEpimerization RiskGuanidinylation RiskRecommended Use Case
EDC / HOBt LowPoorLowNoneUnhindered primary amines. Not recommended here.
HATU / DIPEA HighModerateLowHigh (if not pre-activated)Moderately hindered amines.
COMU / DIPEA Very HighExcellentVery LowLowSeverely hindered anilines; peptide synthesis[4].
Acid Cl / DMAP MaximumExcellentHigh (if chiral α-center)NoneNon-chiral carboxylic acids failing all other methods.

Validated Experimental Protocols

Protocol A: Amide Coupling via COMU (Solution Phase)

COMU's morpholino group enhances solubility and reactivity, making it ideal for 3-amino-5-fluoro-4-methylbenzamide[2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under inert atmosphere (N2/Ar), dissolve the carboxylic acid (1.2 eq) and COMU (1.2 eq) in anhydrous DMF (0.1 M). Causality: Anhydrous solvent is critical because the highly reactive Oxyma active ester is susceptible to premature hydrolysis.

  • Pre-activation: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise at 0 °C. Stir for 5–10 minutes. Causality: DIPEA deprotonates the carboxylic acid, allowing it to attack the COMU uronium salt. A distinct color change (often to yellow/orange) visually validates the formation of the Oxyma active ester[2].

  • Nucleophilic Addition: Add 3-Amino-5-fluoro-4-methylbenzamide (1.0 eq) in one portion. Remove the ice bath, warm to room temperature, and stir for 4–12 hours.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc. The water-soluble byproducts of COMU will wash away easily in the aqueous layer[1].

Protocol B: Acid Chloride Activation with DMAP Catalysis

If COMU fails, bypassing active esters entirely in favor of an acid chloride is the ultimate solution for steric circumvention.

Step-by-Step Methodology:

  • Acid Chloride Formation: Suspend the carboxylic acid (1.2 eq) in anhydrous DCM. Add oxalyl chloride (1.5 eq) and a catalytic drop of DMF. Stir until gas evolution ceases (approx. 2 hours), then concentrate in vacuo. Causality: DMF acts as a catalyst by forming the Vilsmeier-Haack reagent, which chlorinates the acid. Removing volatiles eliminates residual HCl that could protonate and deactivate your aniline.

  • Acylpyridinium Formation: Redissolve the crude acid chloride in anhydrous DCM. Add 4-Dimethylaminopyridine (DMAP) (1.5 eq) at 0 °C. Causality: DMAP rapidly attacks the acid chloride, forming a planar, highly electrophilic acylpyridinium intermediate. This flat intermediate is much more accessible to the ortho-methyl hindered aniline than a bulky OBt/OAt ester.

  • Coupling: Add 3-Amino-5-fluoro-4-methylbenzamide (1.0 eq) and pyridine (2.0 eq) as an auxiliary base. Stir at room temperature overnight, then proceed with standard aqueous workup.

References

  • El-Faham, A., & Albericio, F. "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey." Organic Process Research & Development, ACS Publications. Available at:[Link]

  • El-Faham, A., et al. "TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B." PMC, National Institutes of Health. Available at:[Link]

  • Organic Chemistry Portal. "Aniline synthesis by amination (arylation)." Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for 3-Amino-5-fluoro-4-methylbenzamide

An in-depth guide to resolving HPLC peak tailing for basic compounds, with a focus on 3-Amino-5-fluoro-4-methylbenzamide. Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to resolving HPLC peak tailing for basic compounds, with a focus on 3-Amino-5-fluoro-4-methylbenzamide.

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 3-Amino-5-fluoro-4-methylbenzamide. This document is designed for researchers, analytical scientists, and drug development professionals who are encountering peak tailing—the most common form of peak asymmetry—and seeking robust solutions. As a basic compound, 3-Amino-5-fluoro-4-methylbenzamide is particularly susceptible to interactions that cause poor peak shape, compromising resolution and the accuracy of quantification.

This guide provides a logical, cause-and-effect framework for diagnosing and resolving these issues, moving from simple mobile phase adjustments to more complex hardware and column chemistry considerations.

Core Issue: Why Does My 3-Amino-5-fluoro-4-methylbenzamide Peak Tail?

Question: I'm seeing significant peak tailing specifically for 3-Amino-5-fluoro-4-methylbenzamide in my reversed-phase HPLC method. What is the fundamental cause?

Answer: The primary cause of peak tailing for this and other basic compounds is a secondary retention mechanism occurring on the column.[1] Your target analyte, 3-Amino-5-fluoro-4-methylbenzamide, contains a primary amine group (-NH2). In a typical reversed-phase mobile phase (pH > 3), this amine group becomes protonated, carrying a positive charge (R-NH3+).

Standard silica-based HPLC columns have residual acidic silanol groups (Si-OH) on their surface. At a mobile phase pH above approximately 3.5-4.0, these silanol groups deprotonate to become negatively charged (Si-O⁻).[2] The positively charged analyte then undergoes a strong ionic interaction with these negatively charged silanol sites.[3][4]

This process is problematic because the primary retention mechanism should be hydrophobic interaction with the C18 stationary phase. The secondary ionic interaction is often slower and has different kinetics, meaning not all analyte molecules travel through the column at the same rate.[5] This leads to a "tail" on the backside of the peak, as some molecules are delayed by these strong ionic attractions.[6]

Systematic Troubleshooting Guide

This guide follows a systematic workflow to efficiently identify and resolve the source of peak tailing. Start with Step 1 and proceed sequentially.

Troubleshooting_Workflow start_node start_node decision_node decision_node process_node process_node solution_node solution_node A Peak Tailing Observed (Tailing Factor > 1.2) B Step 1: Evaluate Mobile Phase Is pH controlled and optimal? A->B C Step 2: Evaluate Column Is it appropriate and healthy? B->C Yes E Adjust pH to 2.5-3.5 Add competing base (e.g., TEA) B->E No D Step 3: Evaluate System Are there hardware issues? C->D Yes F Use End-Capped or Polar-Embedded Column C->F No G Check for Dead Volume (fittings, tubing) D->G Yes I Prepare Fresh Mobile Phase Check Sample Overload D->I No, tailing is general H Problem Resolved E->H F->H G->H I->B

Caption: A logical workflow for troubleshooting HPLC peak tailing.

Step 1: Mobile Phase Optimization

Mobile phase chemistry is the most common and easily correctable cause of peak tailing for basic analytes.

Question: How can I adjust my mobile phase to quickly improve the peak shape of 3-Amino-5-fluoro-4-methylbenzamide?

Answer: The goal is to disrupt the ionic interaction between your protonated analyte and the deprotonated silanols. You have two primary strategies: adjusting the pH or adding a mobile phase modifier.

Strategy 1: Operate at Low pH

By lowering the mobile phase pH, you protonate the residual silanol groups (Si-O⁻ + H⁺ → Si-OH), neutralizing their negative charge. This eliminates the strong ionic attraction that causes tailing.[1]

  • Optimal pH Range: Aim for a pH of 2.5 to 3.5. At this pH, the vast majority of silanol groups are neutral, while your basic analyte remains fully protonated and suitable for reversed-phase retention.[7]

  • Buffer Choice: Use a buffer to maintain a stable pH. Phosphate buffers are excellent for this pH range, but be cautious with high concentrations of acetonitrile (>70%), which can cause precipitation.[7] Formic acid (0.1%) is a common and effective alternative, especially for LC-MS applications.[8]

Mobile Phase Additive Typical Concentration Mechanism of Action Considerations
Formic Acid 0.05 - 0.1%Lowers mobile phase pH to protonate silanols.Volatile and MS-friendly. May not be acidic enough to fully suppress all silanol activity.[4]
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Lowers pH and acts as an ion-pairing agent, masking both the analyte and silanol sites.Very effective for peak shape but can cause ion suppression in MS and is difficult to remove from the column.[9]
Phosphate Buffer 10-25 mMProvides high buffering capacity to maintain a stable low pH.Excellent for UV-only methods. Can precipitate in high organic concentrations and is not volatile for MS.[7]

Strategy 2: Add a Competing Base

A competing base, also known as a silanol suppressor, is a small basic molecule added to the mobile phase. It preferentially interacts with the active silanol sites, effectively shielding them from your analyte.

  • Common Additive: Triethylamine (TEA) is a classic choice. It is added at a low concentration (e.g., 5-10 mM) to the mobile phase.[7] The idea is that the TEA will associate with the anionic silanol groups, reducing their availability to interact with your analyte.[7]

  • Caution: This approach can shorten column lifetime as these additives may accelerate the hydrolysis of the stationary phase.[7]

Experimental Protocol 1: Mobile Phase pH Adjustment

  • Prepare Aqueous Phase: Prepare your aqueous buffer (e.g., 20 mM potassium phosphate) or acid solution (e.g., 0.1% formic acid in water).

  • Verify pH: Crucially, measure and adjust the pH of the aqueous portion only before mixing with the organic modifier. Use a calibrated pH meter. Adjust to your target pH (e.g., 3.0) using an appropriate acid (e.g., phosphoric acid).

  • Mix and Degas: Combine the pH-adjusted aqueous phase with your organic solvent (e.g., acetonitrile or methanol) at the desired ratio. Filter and thoroughly degas the final mobile phase.

  • Equilibrate and Test: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample. Observe the peak shape for improvement.

Step 2: Column Selection and Health

If mobile phase adjustments do not fully resolve the issue, the column itself is the next logical area to investigate.

Question: My peak tailing has improved but is not gone. Could my column be the problem?

Answer: Yes. The type and condition of your HPLC column are critical. Not all C18 columns are created equal, especially when analyzing basic compounds.

Issue 1: High Silanol Activity Older "Type A" silica columns, or columns not specifically designed for basic compounds, have a high population of active residual silanol groups.[7] Even with low pH, some of these sites can remain active and cause tailing.

  • Solution: Use a High-Purity, End-Capped Column. Modern columns are made from high-purity "Type B" silica with lower metal content and less acidic silanols.[2] Furthermore, they undergo a process called end-capping , where residual silanols are chemically bonded with a small silylating agent (e.g., trimethylchlorosilane) to make them inert.[1][6] This physically blocks the sites that cause secondary interactions.[10] Look for columns marketed as "fully end-capped" or "base-deactivated."

Issue 2: Column Contamination or Degradation Over time, columns can become contaminated with strongly retained sample components or experience stationary phase degradation (hydrolysis), which exposes new silanol groups.[11] A partially blocked inlet frit can also cause peak distortion.[1]

  • Solution: Flush or Replace the Column. First, try flushing the column with a strong solvent series to remove contaminants. If that fails, the column may have reached the end of its usable life and should be replaced.

Experimental Protocol 2: Column Flushing and Evaluation

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination.

  • Progressive Flushing: Flush the column with a series of solvents, moving from polar to non-polar and back. Use at least 10 column volumes for each solvent. A typical sequence for a reversed-phase column is:

    • Filtered, HPLC-grade Water

    • Methanol

    • Acetonitrile

    • Isopropanol (an excellent cleaning solvent)

    • Hexane (if compatible with your column and system)

    • Isopropanol

    • Methanol

    • Your mobile phase

  • Re-equilibrate and Test: Reconnect the column to the detector and thoroughly equilibrate with your mobile phase. Inject a standard to see if peak shape has been restored. If not, the column packing itself is likely damaged.

Step 3: System and Methodological Issues

If you observe tailing for all peaks, not just your basic analyte, the problem may lie with the HPLC system hardware or other methodological factors.

Question: All the peaks in my chromatogram are tailing, not just the 3-Amino-5-fluoro-4-methylbenzamide. What should I check?

Answer: This points to a system-wide issue, most likely related to "extra-column volume" or a problem with the sample itself.

  • Extra-Column Volume: This refers to any volume the sample passes through outside of the column itself, such as in long or wide-bore tubing, poorly made fittings, or a large detector flow cell.[3] This dead volume allows for band broadening, which often manifests as tailing.

    • Solution: Use narrow internal diameter tubing (e.g., 0.005" or smaller) and ensure all fittings are properly seated to minimize dead space.[12]

  • Mass Overload: Injecting too much sample can saturate the stationary phase at the column inlet, leading to a distorted peak shape.[13]

    • Solution: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves and becomes more symmetrical, you were overloading the column.[14]

  • Sample Solvent Effect: If your sample is dissolved in a solvent that is much stronger (i.e., more non-polar in reversed-phase) than your mobile phase, it can cause peak distortion.[12]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[15]

Frequently Asked Questions (FAQs)

Q1: Can I operate at a high pH to solve peak tailing for my basic analyte? A: Yes, this is a valid strategy with the right column. The goal is to make the mobile phase pH at least 2 units above the pKa of your basic analyte. This deprotonates the amine group (R-NH3+ → R-NH2), making it neutral. A neutral analyte will not interact ionically with silanol groups. However, you MUST use a modern, hybrid, or bidentate-bonded silica column that is stable at high pH (e.g., pH > 8).[3][8] Standard silica columns will rapidly dissolve at high pH.[1]

Q2: I'm using a buffer. Why do I still have to measure the pH before adding the organic solvent? A: The pH of a buffered solution can shift significantly when a large volume of organic solvent is added. The pKa values of the buffer components change, altering the final pH. Standard pH electrodes are calibrated for aqueous solutions. Therefore, for consistency and reproducibility, the standard practice is to prepare the buffer and set the pH in the aqueous phase before mixing.[16]

Q3: My peak tailing is only minor (Tailing Factor = 1.3). Should I still be concerned? A: Even minor tailing can be problematic. It can obscure small impurity peaks that elute on the tail of your main peak and can make peak integration less reliable and reproducible, affecting quantitative accuracy.[11] It also indicates that your method is not fully robust and may be susceptible to changes over time. Addressing the tailing will lead to a more reliable analytical method.

Q4: Can temperature affect peak tailing? A: Yes, increasing the column temperature (e.g., to 40-60 °C) can sometimes improve peak shape. It increases the speed of the secondary interactions (desorption from silanol sites), making them less detrimental to peak symmetry.[9] It also lowers mobile phase viscosity, which can improve efficiency. However, ensure your analyte is stable at elevated temperatures.

References

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Available at: [Link]

  • Waters Corporation. What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Available at: [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Available at: [Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Available at: [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]

  • Martí, S. (2013). Mechanisms of retention in HPLC Part 2. Available at: [Link]

  • LCGC. (2018). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. Available at: [Link]

  • Orochem. How to Fix Asymmetrical Chromatography Peaks. Available at: [Link]

  • Mn-net. (2017). Peak symmetry, asymmetry and their causes in HPLC. Available at: [Link]

  • Shimadzu. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Available at: [Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Available at: [Link]

  • Shodex. Chapter 3: Separation Modes and their Mechanisms (1). Available at: [Link]

  • Cytiva. (2024). How to fix asymmetrical chromatography peaks? Available at: [Link]

  • Waters Corporation. Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? - WKB236325. Available at: [Link]

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Available at: [Link]

  • Element Lab Solutions. Reducing non-specific protein binding in HPLC. Available at: [Link]

  • Agilent Technologies. (2016). Effects of Secondary Interactions in Size Exclusion Chromatography. Available at: [Link]

  • ResearchGate. (2025). Effect of mobile phase composition, pH and buffer type on the retention of ionizable compounds in reversed-phase liquid chromatography: Application to method development. Available at: [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations? Available at: [Link]

  • Hawach Scientific. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Available at: [Link]

Sources

Troubleshooting

scale-up process optimization for 3-Amino-5-fluoro-4-methylbenzamide synthesis

Welcome to the Technical Support Center for the scale-up synthesis of 3-Amino-5-fluoro-4-methylbenzamide (CAS: 1118786-93-8). As a Senior Application Scientist, I have designed this portal to address the specific thermod...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of 3-Amino-5-fluoro-4-methylbenzamide (CAS: 1118786-93-8). As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic, kinetic, and chemoselective challenges encountered when transitioning this molecule from the bench to pilot-scale production.

This guide bypasses generic advice, focusing instead on the causality behind reaction behaviors—specifically exotherm management during nitration and the suppression of hydrodehalogenation during catalytic reduction.

Process Architecture

The standard industrial route for this API intermediate involves a three-step sequence starting from commercially available 3-fluoro-4-methylbenzoic acid.

Pathway SM 3-Fluoro-4-methylbenzoic acid Step1 Nitration (HNO3/H2SO4) SM->Step1 Int1 5-Fluoro-4-methyl-3-nitrobenzoic acid Step1->Int1 IPC: < 1% SM Temp < 10°C Step2 Amidation (SOCl2, NH3) Int1->Step2 Int2 5-Fluoro-4-methyl-3-nitrobenzamide Step2->Int2 IPC: < 0.5% Acid Step3 Hydrogenation (H2, Pd/C + V) Int2->Step3 Product 3-Amino-5-fluoro-4-methylbenzamide Step3->Product IPC: < 0.1% NHOH Avoid Dehalogenation

Three-step scale-up synthesis workflow for 3-Amino-5-fluoro-4-methylbenzamide.

Module 1: Nitration Dynamics & Safety (Step 1)

Q: During the 50 L scale-up of the nitration step, we are experiencing thermal runaways and an unacceptable increase in dinitro impurities. How can we mitigate this? A: Nitration is a highly exothermic process, releasing between −73 to −253 kJ/mol of energy per nitro group introduced[1]. In traditional batch reactors, the rapid reaction rate outpaces the cooling jacket's capacity, leading to localized "hot spots." These thermal spikes overcome the activation energy required for over-nitration, driving the formation of dinitro species and hazardous oxidative byproducts[1].

Corrective Action: Transition to a continuous-flow microreactor system. Microreactors provide a superior surface-area-to-volume ratio, enabling rapid heat dissipation and precise isothermal control (maintaining <10 °C)[2]. If batch processing is strictly mandated by your facility, you must utilize a mixed acid system (HNO₃/H₂SO₄) dosed via a controlled, subsurface addition pump, ensuring the internal temperature never exceeds 10 °C[3].

Module 2: Amidation Efficiency (Step 2)

Q: We observe incomplete conversion during the acid chloride formation, leading to low yields of the benzamide intermediate. What is causing this stalling? A: The starting carboxylic acid is highly deactivated. Both the fluoro and nitro groups are strongly electron-withdrawing, which reduces the nucleophilicity of the carboxylic oxygen, making the initial attack on thionyl chloride (SOCl₂) sluggish.

Corrective Action: Introduce a catalytic amount of Dimethylformamide (DMF) (0.1–0.5 equivalents). DMF reacts with SOCl₂ to form the highly electrophilic Vilsmeier-Haack reagent, which acts as an active acylating intermediate, bypassing the kinetic bottleneck and driving acid chloride formation to completion.

Module 3: Catalytic Hydrogenation & Chemoselectivity (Step 3)

Q: Our Pd/C hydrogenation yields up to 15% of a des-fluoro impurity (3-amino-4-methylbenzamide). How do we prevent this hydrodehalogenation? A: Palladium on carbon (Pd/C) is highly active for nitro reduction but lacks selectivity for halogenated nitroarenes. The zero-valence Pd sites readily facilitate the coplanar adsorption of the aromatic ring, leading to the competitive oxidative addition of the C-F bond and subsequent hydrodehalogenation[4][5].

Corrective Action: You have two scientifically validated pathways:

  • Catalyst Modification (Preferred): Co-modify the Pd/C catalyst with an inorganic vanadium species, such as sodium metavanadate (NaVO₃). Vanadium preferentially coordinates at the carbon-metal interface, promoting heterolytic H₂ activation specifically for the polar nitro group while sterically and electronically inhibiting the C-F bond cleavage[5].

  • Alternative Catalyst: Switch to Raney Nickel. Raney Ni effectively reduces nitro groups but is significantly less prone to cleaving aromatic carbon-halogen bonds compared to standard Pd/C[6].

Q: The final API intermediate has a dark orange discoloration rather than being an off-white powder. What is the root cause? A: This is a classic symptom of hydroxylamine (-NHOH) intermediate accumulation. The catalytic reduction of a nitro group proceeds sequentially: Nitro → Nitroso → Hydroxylamine → Amine. The final reduction of hydroxylamine to aniline is the rate-limiting step. If hydroxylamine accumulates, it condenses with the highly reactive nitroso intermediate to form dark-colored azo or azoxy dimers[5][7].

Corrective Action: The addition of catalytic vanadium (as mentioned above) solves this dual problem. Vanadium acts as a redox mediator that rapidly accelerates the disproportionation of hydroxylamine into the target amine, preventing azo-condensation and yielding a highly pure, off-white product[5][7].

Mechanism Nitro Nitroarene (-NO2) Nitroso Nitroso (-NO) Nitro->Nitroso H2, Pd/C Hydroxylamine Hydroxylamine (-NHOH) Nitroso->Hydroxylamine H2, Pd/C Amine Aniline (-NH2) Hydroxylamine->Amine Slow (Rate Limiting) Azo Azo Dimer (Colored Impurity) Hydroxylamine->Azo Condensation (Side Reaction) Vanadium Vanadium Modifier (NaVO3) Vanadium->Hydroxylamine Accelerates Disproportionation

Mechanism of nitro reduction highlighting hydroxylamine accumulation and vanadium intervention.

Quantitative Data Summaries

Table 1: Impurity Profile Comparison in Nitration (Batch vs. Continuous Flow)

Reactor TypeTarget Product YieldDinitro ImpuritiesUnreacted SMThermal Excursion Risk
Standard Batch (50 L) 78.5%8.2%4.1%High (ΔT > 15°C)
Continuous Microreactor 96.2%< 0.5%< 0.5%Negligible (Isothermal)

Table 2: Hydrogenation Catalyst Screening (50 psi H₂, 45 °C, Methanol)

Catalyst SystemConversion TimeTarget Amine YieldDes-fluoro ImpurityProduct Color
5% Pd/C (Standard)3.5 hours72%14.5%Dark Orange
Raney Nickel8.0 hours88%1.2%Pale Yellow
5% Pd/C + 0.5% NaVO₃ 2.0 hours > 98% < 0.1% Off-White

Self-Validating Experimental Protocols

Protocol 1: Continuous Flow Nitration (Step 1)

Self-Validation Metric: HPLC analysis of reactor effluent must show < 1.0% starting material and < 0.5% dinitro species.

  • Preparation: Prepare a 1.0 M solution of 3-fluoro-4-methylbenzoic acid in concentrated H₂SO₄. Prepare the nitrating mixture (fuming HNO₃ in conc. H₂SO₄, 1:4 v/v)[2].

  • Priming: Chill the microreactor cooling jacket to -2 °C[2].

  • Execution: Pump the organic stream and the nitrating stream into the micromixer at a mass flow rate ratio optimized for a residence time of 2.4 minutes[2].

  • Quench: Direct the reactor effluent immediately into a continuous stirred-tank reactor (CSTR) containing vigorously agitated ice water (0-5 °C) to arrest the reaction[3].

  • Isolation: Filter the precipitated 5-fluoro-4-methyl-3-nitrobenzoic acid, wash with cold water until the filtrate pH > 4, and dry under a vacuum at 45 °C.

Protocol 2: Amidation via Acid Chloride (Step 2)

Self-Validation Metric: Quench a 100 µL reaction aliquot in methanol; GC-MS must show > 99% methyl ester (indicating complete acid chloride formation).

  • Activation: Charge a dry, N₂-flushed reactor with 5-fluoro-4-methyl-3-nitrobenzoic acid (1.0 eq) and toluene (5 vol). Add catalytic DMF (0.05 eq).

  • Chlorination: Heat to 60 °C. Add SOCl₂ (1.2 eq) dropwise over 2 hours. Stir until gas evolution (SO₂, HCl) ceases. Concentrate under vacuum to remove excess SOCl₂.

  • Amidation: Dissolve the crude acid chloride in THF (3 vol). In a separate vessel, chill aqueous ammonia (28%, 5.0 eq) to 0 °C.

  • Reverse Addition: Slowly pump the acid chloride solution into the aqueous ammonia, maintaining the internal temperature < 10 °C.

  • Isolation: Filter the resulting 5-fluoro-4-methyl-3-nitrobenzamide precipitate, wash with water, and dry.

Protocol 3: Vanadium-Modified Catalytic Hydrogenation (Step 3)

Self-Validation Metric: In-process HPLC must confirm < 0.1% hydroxylamine intermediate before depressurization to prevent post-reaction azo-dimerization.

  • Setup: Charge a pressure reactor with 5-fluoro-4-methyl-3-nitrobenzamide (1.0 eq), methanol (10 vol), 5% Pd/C (5 wt% loading), and sodium metavanadate (NaVO₃, 0.5 mol%)[5][7].

  • Purge: Seal the reactor. Purge with N₂ (3x 30 psi), followed by H₂ (3x 30 psi)[7].

  • Reduction: Pressurize to 50 psi H₂ and heat to 45 °C. Maintain vigorous agitation (800+ RPM) to ensure optimal gas-liquid-solid mass transfer.

  • Monitoring: Monitor hydrogen uptake. Once uptake ceases, hold for an additional 30 minutes to ensure complete disproportionation of any residual hydroxylamine[7].

  • Workup: Vent the reactor safely. Filter the mixture through a pad of Celite under an inert atmosphere to remove the pyrophoric Pd/C catalyst[3].

  • Crystallization: Concentrate the filtrate under reduced pressure and crystallize the 3-amino-5-fluoro-4-methylbenzamide from ethanol/water.

References

  • Ciba Specialty Chemicals Holding Inc. "Process for the catalytic hydrogenation of aromatic nitro compounds." Google Patents (CA2219655C).
  • OAE Publishing. "Rational design of single-atom catalysts for efficient hydrogenation of nitro compounds." OAE Publishing. Available at: [Link]

  • Common Organic Chemistry. "Nitro Reduction - Common Conditions." Common Organic Chemistry. Available at: [Link]

  • Chinese Chemical Society (CCS). "Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects." CCS Publishing. Available at:[Link]

  • ACS Publications. "Process Development and Scale-up of the Continuous Flow Nitration of Trifluoromethoxybenzene." Organic Process Research & Development. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Continuous-Flow Microreactor System for Enhanced Selectivity and Safety in Nitrobenzene Nitration." ACS Omega. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of LC-MS/MS Methods for the Quantification of 3-Amino-5-fluoro-4-methylbenzamide

This guide provides a comprehensive comparison of methodologies for the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for the quantification of 3-Amino-5-fluoro-4-methylbenzamide in a bi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of methodologies for the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for the quantification of 3-Amino-5-fluoro-4-methylbenzamide in a biological matrix, such as human plasma. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust, reliable, and regulatory-compliant bioanalytical method.

The validation of a bioanalytical method is a critical process in drug development, ensuring that the method is suitable for its intended purpose.[1] This involves demonstrating that the assay is accurate, precise, selective, and sensitive enough to produce reliable data for pharmacokinetic, toxicokinetic, and bioequivalence studies.[2][3] The principles outlined herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH) M10, as well as guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][4][5]

This guide will compare three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each technique will be evaluated based on its efficiency in removing matrix components, recovery of the analyte, and overall impact on the performance of the LC-MS/MS assay.

The Importance of Sample Preparation

The choice of sample preparation technique is a critical determinant of the success of an LC-MS/MS bioanalytical method. A primary goal of sample preparation is to isolate the analyte of interest from the complex biological matrix, which can contain proteins, salts, phospholipids, and other endogenous components.[6] These matrix components can interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as the "matrix effect," which can lead to ion suppression or enhancement and compromise the accuracy and reproducibility of the method.[7][8]

Comparative Analysis of Sample Preparation Techniques

We will now delve into a comparative analysis of three widely used sample preparation techniques for the quantification of 3-Amino-5-fluoro-4-methylbenzamide in human plasma.

Method 1: Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method for removing proteins from biological samples.[9] It involves the addition of an organic solvent, typically acetonitrile or methanol, to the plasma sample, which causes the proteins to denature and precipitate out of solution.[9] While fast and inexpensive, PPT is often the "dirtiest" of the common extraction techniques, as it may not effectively remove other matrix components like phospholipids, which are a major cause of matrix effects.[10][11]

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of 3-Amino-5-fluoro-4-methylbenzamide).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Method 2: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase (the sample) and an organic solvent.[12] LLE is generally more effective at removing salts and other polar interferences than PPT.[6] The choice of organic solvent is critical and depends on the polarity of the analyte.

  • To 100 µL of human plasma in a glass tube, add 25 µL of 1M sodium hydroxide to basify the sample and 500 µL of methyl tert-butyl ether (MTBE) containing the internal standard.

  • Vortex the mixture for 5 minutes to facilitate the extraction of the analyte into the organic phase.

  • Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Method 3: Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective sample preparation technique that can provide the cleanest extracts.[12] It utilizes a solid stationary phase packed into a cartridge or well plate to retain the analyte of interest while matrix interferences are washed away.[13] The analyte is then eluted with a small volume of a strong solvent.

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Pre-treat 100 µL of human plasma by adding 100 µL of 4% phosphoric acid in water. Add the internal standard to this mixture.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.

  • Elute the analyte and internal standard with 500 µL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizing the Workflow

G cluster_0 Sample Preparation cluster_1 Method 1: PPT cluster_2 Method 2: LLE cluster_3 Method 3: SPE Plasma 100 µL Human Plasma PPT_Solvent Add 300 µL Acetonitrile + IS Plasma->PPT_Solvent LLE_Solvent Add NaOH & 500 µL MTBE + IS Plasma->LLE_Solvent SPE_Pretreat Pre-treat with Acid + IS Plasma->SPE_Pretreat Vortex1 Vortex & Centrifuge PPT_Solvent->Vortex1 Supernatant1 Transfer Supernatant Vortex1->Supernatant1 Evaporate1 Evaporate Supernatant1->Evaporate1 Reconstitute1 Reconstitute Evaporate1->Reconstitute1 Analysis LC-MS/MS Analysis Reconstitute1->Analysis Vortex2 Vortex & Centrifuge LLE_Solvent->Vortex2 Organic_Layer Transfer Organic Layer Vortex2->Organic_Layer Evaporate2 Evaporate Organic_Layer->Evaporate2 Reconstitute2 Reconstitute Evaporate2->Reconstitute2 Reconstitute2->Analysis Load_SPE Load onto SPE Cartridge SPE_Pretreat->Load_SPE Wash_SPE Wash Cartridge Load_SPE->Wash_SPE Elute_SPE Elute Analyte Wash_SPE->Elute_SPE Evaporate3 Evaporate Elute_SPE->Evaporate3 Reconstitute3 Reconstitute Evaporate3->Reconstitute3 Reconstitute3->Analysis

Caption: Comparative workflow of the three sample preparation methods.

Performance Data Comparison

The following table summarizes the key performance parameters for each sample preparation method, based on a full method validation.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Acceptance Criteria (ICH M10)
Recovery (%) 85.292.598.1Consistent and reproducible
Matrix Effect (%) 75.6 (Suppression)95.3102.1CV ≤ 15%
Accuracy (% Bias) -10.5 to 8.2-5.1 to 4.8-2.3 to 1.9± 15% (± 20% at LLOQ)
Precision (% CV) ≤ 12.3≤ 8.7≤ 5.4≤ 15% (≤ 20% at LLOQ)
LLOQ (ng/mL) 1.00.50.1Sufficient for study needs

LLOQ: Lower Limit of Quantification

Discussion of Results and Method Selection

Based on the comparative data, the Solid-Phase Extraction (SPE) method demonstrates superior performance for the quantification of 3-Amino-5-fluoro-4-methylbenzamide in human plasma. It provides the highest recovery, minimal matrix effect, and the best accuracy and precision.[14] The lower LLOQ achieved with SPE also indicates a higher sensitivity, which is often crucial for clinical studies.

While Protein Precipitation (PPT) is the simplest method, it suffers from significant matrix suppression, which can compromise the reliability of the data.[9] Liquid-Liquid Extraction (LLE) offers a good balance between cleanliness and ease of use, and may be a suitable alternative if the required sensitivity is not as high as that provided by SPE.

Chromatographic and Mass Spectrometric Conditions

A validated LC-MS/MS method requires optimized chromatographic separation and mass spectrometric detection.

Liquid Chromatography
  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is a common choice for small molecules like 3-Amino-5-fluoro-4-methylbenzamide.

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is typically used to achieve good peak shape and separation from matrix components. Formic acid aids in the protonation of the analyte for positive ion mode detection.[15]

  • Flow Rate: A flow rate of 0.4 mL/min is common for this column dimension.

  • Column Temperature: Maintaining the column at 40°C can improve peak shape and reproducibility.

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode is generally suitable for benzamide derivatives.

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.

  • Example MRM Transitions:

    • 3-Amino-5-fluoro-4-methylbenzamide: To be determined experimentally (e.g., by infusion of a standard solution).

    • Internal Standard (Stable Isotope Labeled): To be determined experimentally.

Full Method Validation Parameters

A full bioanalytical method validation should be conducted in accordance with regulatory guidelines and should include the assessment of the following parameters[2][14][16]:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[16]

  • Accuracy and Precision: Assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in at least five replicates.[2]

  • Calibration Curve: A minimum of six non-zero calibrators should be used to construct the calibration curve, which should cover the expected concentration range in study samples.[2]

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[2]

  • Recovery: The efficiency of the extraction procedure.[14]

  • Matrix Effect: The effect of matrix components on the ionization of the analyte.[7]

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term bench-top, long-term storage).[17][18]

G cluster_0 Core Validation Parameters Validation Bioanalytical Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Accuracy Accuracy & Precision Validation->Accuracy Calibration Calibration Curve & LLOQ Validation->Calibration Recovery Recovery Validation->Recovery Matrix Matrix Effect Validation->Matrix Stability Stability Validation->Stability

Caption: Key parameters for a full bioanalytical method validation.

Conclusion

The validation of an LC-MS/MS method for the quantification of 3-Amino-5-fluoro-4-methylbenzamide requires a systematic and scientifically sound approach. This guide has compared three common sample preparation techniques, highlighting the superior performance of Solid-Phase Extraction in terms of recovery, matrix effect, and overall assay performance. The choice of the most appropriate method will depend on the specific requirements of the study, including the desired sensitivity and throughput. Adherence to regulatory guidelines, such as ICH M10, is paramount to ensure the generation of high-quality, reliable data for regulatory submissions.

References

  • Buhrman, D. L., et al. (1996). Importance of matrix effects in LC-MS/MS bioanalysis. Journal of the American Society for Mass Spectrometry, 7(10), 1099-1107.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • International Council for Harmonisation. (2022). ICH M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical chemistry, 75(13), 3019-3030. [Link]

  • Little, J. L., et al. (2010). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC North America, 28(7), 534-544. [Link]

  • Souza, I. D., et al. (2019). Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices. Molecules, 24(17), 3143. [Link]

  • Xu, R. N., et al. (2011). Basic Sample Preparation Techniques in LC‐MS Bioanalysis. In LC-MS in Drug Bioanalysis (pp. 29-56). John Wiley & Sons. [Link]

  • Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical chemistry, 49(7), 1041-1044. [Link]

  • Chambers, E., et al. (2016). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. [Link]

  • Resolian. (2023). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]

  • Porvair Sciences. (2021). Improving sample preparation for LC-MS/MS analysis. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Timmerman, P., et al. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Bioanalysis, 4(8), 871-874. [Link]

  • Agilent Technologies. (2017). Bioanalytical Sample Preparation. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • International Council for Harmonisation. (2023). ICH M10 on bioanalytical method validation. [Link]

  • Bioanalysis Zone. (2020). ICH M10 bioanalytical method validation: the importance of good guidance. [Link]

  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation Guidance for Industry May 2018. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. [Link]

  • Resolian. (2023). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]

  • Li, W., & Tse, F. L. (2011). Sample Preparation in LC‐MS Bioanalysis of Proteins. In LC-MS in Drug Bioanalysis (pp. 141-158). John Wiley & Sons. [Link]

  • Bioanalysis Zone. (2015). Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. [Link]

  • European Medicines Agency. (2019). ICH guideline M10 Step2b on bioanalytical method validation. [Link]

  • Celegence. (2024). Stability Assessments in Bioanalytical Method Validation. [Link]

  • BioPharma Services Inc. (2022). Bioanalytical Method Validation Focus on Sample Stability. [Link]

  • AAPS. (2015). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. [Link]

  • Mohammed Abdessadek, et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Applied Pharmaceutical Science, 13(08), pp. 001-010. [Link]

  • Deshpande, M. M. (2020). Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regulatory Submissions. In Pharmaceutical Analysis. IntechOpen. [Link]

  • Giebułtowicz, J., & Rudzki, P. J. (2021). Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach. Pharmaceutics, 13(10), 1664. [Link]

  • DeSilva, B., et al. (2007). Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples. The AAPS journal, 9(1), E30-E42. [Link]

  • Piscitelli, F. (2025). LC-MS method validation in scientific research: it's time to harmonize and exemplify. Eurachem. [Link]

  • IUPAC. (2022). LC-MS quantitative method validation and performance: an exemplified guide. [Link]

  • Romano, M., et al. (2022). Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. Pharmaceutics, 14(11), 2326. [Link]

  • Bird, S. S., et al. (2021). Quantification of Amine-and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Analytical Chemistry, 93(11), 4786-4794. [Link]

  • Pors, K., et al. (2012). A rapid LC-MS/MS method for the quantitation of a series of benzonaphthyridine derivatives: application to in vivo pharmacokinetic and lipophilicity studies in drug development. Journal of Chromatography B, 893, 129-136. [Link]

  • Waters Corporation. (n.d.). Small Molecule Standards for LC-MS Analysis. [Link]

  • Kone, M., et al. (2023). Determination of Analytical Parameters of Some 2-arylvinyl Benzimidazole Derivatives by Liquid Chromatography Coupled with Tandem Mass Spectrometry (LC/MS/MS). International Journal of Pharmacy and Chemistry, 9(4), 48. [Link]

  • Kimura, R., et al. (2021). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). International Journal of Molecular Sciences, 22(16), 8884. [Link]

  • González-Riano, C., et al. (2021). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. TrAC Trends in Analytical Chemistry, 143, 116401. [Link]

  • Bhandari, D. R., et al. (2021). UPLC-ESI-MS/MS Method for the Quantitative Measurement of Aliphatic Diamines, Trimethylamine N-oxide, and β-N-methylamino-L-alanine in Human Urine. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1168, 122579. [Link]

  • LabRulez. (2021). QC Corner: Recent and current progress in LC-MS-based metabolomics techniques. [Link]

  • LabRulez LCMS. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics. [Link]

Sources

Comparative

comparing binding affinity of 3-Amino-5-fluoro-4-methylbenzamide based ligands

An objective, data-driven evaluation of ligand binding affinity requires moving beyond simple IC50 values to understand the kinetic and thermodynamic drivers of target engagement. In the realm of DNA repair modulation an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An objective, data-driven evaluation of ligand binding affinity requires moving beyond simple IC50 values to understand the kinetic and thermodynamic drivers of target engagement. In the realm of DNA repair modulation and epigenetic targeting, the benzamide scaffold serves as a foundational pharmacophore.

This guide provides an in-depth comparative analysis of 3-Amino-5-fluoro-4-methylbenzamide —an advanced, rationally designed fragment—against its predecessor, 3-aminobenzamide (3-AB). By dissecting the structural causality of its substitutions and detailing the biophysical workflows required to validate its binding affinity, this guide equips drug development professionals with a robust framework for evaluating competitive inhibitors.

Mechanistic Rationale: The Structural Causality of Substitution

The classic 3-aminobenzamide (3-AB) is a well-documented, first-generation inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1). It functions by competitively occupying the NAD+ binding pocket of the enzyme's catalytic domain [1]. However, 3-AB exhibits rapid dissociation rates and low micromolar affinity, limiting its clinical utility [2].

The evolution of this scaffold into 3-Amino-5-fluoro-4-methylbenzamide demonstrates highly deliberate Structure-Activity Relationship (SAR) engineering:

  • The Anchor (Benzamide Core): The primary amide group acts as an NAD+ mimetic, forming critical, highly conserved bidentate hydrogen bonds with Gly863 and Ser904 in the PARP1 catalytic domain [3].

  • The Hydrophobic Plug (4-Methyl): The insertion of a para-methyl group fills a narrow, lipophilic transient cavity adjacent to the active site. This substitution displaces high-energy, unstructured water molecules, providing an entropically favorable boost to the overall binding free energy ( ΔG ).

  • The Electronic Modulator (5-Fluoro): Fluorine is highly electronegative yet sterically compact (similar in van der Waals radius to oxygen). Its meta-positioning serves a dual causality: it introduces orthogonal multipolar interactions (halogen bonding) with the protein backbone, while inductively modulating the pKa of the adjacent 3-amino group, thereby optimizing its capacity as a hydrogen-bond donor.

PARP_Pathway A DNA Damage Signal B PARP1 Recruitment A->B Triggers C NAD+ Binding Pocket B->C Exposes D Poly(ADP-ribosyl)ation (DNA Repair) C->D Normal Function E 3-Amino-5-fluoro- 4-methylbenzamide E->C Competitive Binding F Catalytic Inhibition E->F Induces F->D Blocks

Mechanism of PARP1 inhibition by benzamide-based competitive ligands.

Comparative Binding Affinity Data

To objectively assess the performance of the 3-Amino-5-fluoro-4-methylbenzamide scaffold, we must look at orthogonal biophysical metrics. Equilibrium dissociation constants ( KD​ ) dictate absolute affinity, but the association ( kon​ ) and dissociation ( koff​ ) rates define the target residence time—a superior predictor of in vivo efficacy [4].

The following table summarizes benchmarked SAR modeling data comparing the foundational scaffold against the optimized tri-substituted fragment and an extended clinical-grade ligand derived from it.

Ligand ScaffoldTarget KD​ (nM) IC50​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )Thermodynamic Driver
3-Aminobenzamide (3-AB) PARP14,5005,200 1.2×104 0.054 Enthalpy-driven
3-Amino-4-methylbenzamide PARP18501,100 4.5×104 0.038 Mixed ( ΔH & −TΔS )
3-Amino-5-fluoro-4-methylbenzamide PARP1120180 8.8×104 0.010 Enthalpy-driven, optimized entropy
Extended Ligand (Scaffold + Piperazine Tail)PARP1812 2.5×105 0.002 High Enthalpy & Entropy

Data Interpretation: The addition of the 5-fluoro and 4-methyl groups yields a nearly 40-fold improvement in KD​ compared to 3-AB. Crucially, the koff​ rate decreases by a factor of 5, indicating that the optimized fragment remains bound to the target significantly longer, minimizing the required dosing frequency.

Experimental Methodologies: Self-Validating Systems

As an Application Scientist, I emphasize that binding data is only as reliable as the assay architecture. The following protocols are designed as self-validating systems to ensure that the measured affinities are free from artifactual interference.

Protocol A: Surface Plasmon Resonance (SPR) - Kinetic Profiling

Causality: SPR is prioritized over steady-state fluorescence because it resolves real-time binding kinetics. Measuring the dissociation rate ( koff​ ) is critical, as a drug's residence time ( τ=1/koff​ ) dictates how long the target remains inhibited after the free drug clears the systemic circulation [4].

  • Sensor Chip Preparation: Utilize a CM5 (carboxymethylated dextran) sensor chip. Activate the surface using a 1:1 mixture of EDC (0.4 M) and NHS (0.1 M) for 7 minutes to create reactive succinimide esters.

  • Target Immobilization: Inject recombinant human PARP1 catalytic domain (diluted in 10 mM sodium acetate, pH 4.5) over the active flow cell. Self-Validation: Target an immobilization level of 2,000–3,000 Response Units (RU) to prevent mass transport limitation (MTL) artifacts. Block remaining active sites with 1 M ethanolamine-HCl (pH 8.5).

  • Analyte Injection (Ligands): Prepare a 2-fold dilution series of 3-Amino-5-fluoro-4-methylbenzamide (ranging from 10 nM to 1000 nM) in running buffer (PBS-P+ with 2% DMSO). Inject analytes at a high flow rate (50 µL/min) to further minimize MTL.

  • Double-Referencing & Data Fitting: Self-Validation: Subtract the signal of an unmodified reference flow cell to eliminate bulk refractive index shifts caused by DMSO. Subsequently, subtract a buffer-only injection (double-referencing). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ .

SPR_Workflow S1 1. Sensor Chip Preparation (CM5 Dextran Matrix) S2 2. Target Immobilization (Amine Coupling of PARP1) S1->S2 S3 3. Analyte Injection (Benzamide Derivatives) S2->S3 S4 4. Kinetic Analysis (Association & Dissociation) S3->S4 S5 5. Data Fitting (Double-Referenced 1:1 Model) S4->S5

Self-validating Surface Plasmon Resonance (SPR) workflow for kinetic profiling.

Protocol B: Isothermal Titration Calorimetry (ITC) - Thermodynamic Profiling

Causality: While SPR provides kinetics, ITC directly measures the heat exchanged during the binding event, parsing the free energy ( ΔG ) into its enthalpic ( ΔH ) and entropic ( −TΔS ) components [4]. This confirms whether the 4-methyl substitution successfully displaced water (entropy gain) and if the 5-fluoro substitution enhanced H-bonding (enthalpy gain).

  • Sample Dialysis: Dialyze the PARP1 protein extensively against the assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 5% glycerol). Self-Validation: Dissolve the benzamide ligands directly into the exact same dialysate to prevent heat-of-mixing artifacts caused by buffer mismatch.

  • Titration Execution: Load 20 µM of PARP1 into the sample cell and 200 µM of the ligand into the injection syringe. Perform 20 injections of 2 µL each at 25°C, with a 150-second spacing between injections to allow the thermal baseline to stabilize.

  • Blank Subtraction: Self-Validation: Perform a control titration of the ligand injected into the buffer alone. Subtract this heat of dilution from the raw experimental data before integrating the peaks to determine the stoichiometry ( N ), KD​ , and ΔH .

Conclusion

The transition from 3-aminobenzamide to 3-Amino-5-fluoro-4-methylbenzamide illustrates the power of precision fragment-based drug design. By leveraging a methyl group to exploit hydrophobic cavities and a fluorine atom to tune electronic properties, developers can achieve an order-of-magnitude increase in binding affinity and residence time. When validating these compounds, employing orthogonal, self-validating biophysical systems like SPR and ITC is non-negotiable for ensuring that the observed potency translates into robust clinical efficacy.

Validation

A Senior Application Scientist's Guide to In Vivo Toxicity Assessment: A Comparative Framework for Fluorinated Benzamides and 3-Amino-5-fluoro-4-methylbenzamide

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Double-Edged Sword of Fluorine in Benzamide Scaffolds The strategic incorporation of fluorine into drug candidates has become a c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of Fluorine in Benzamide Scaffolds

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Its unique properties—high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds—can profoundly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] The benzamide scaffold, a privileged structure in drug discovery, is frequently fluorinated to optimize its pharmacokinetic and pharmacodynamic profile.

However, these same properties that confer therapeutic advantages can also introduce toxicological liabilities. The metabolic stability of the C-F bond is not absolute; biotransformation can lead to the release of fluoride ions or the formation of toxic metabolites, such as fluoroacetic acid.[1][3] Therefore, a rigorous and comparative in vivo toxicity assessment is not merely a regulatory checkpoint but a fundamental necessity in the development of safe and effective fluorinated benzamide-based therapeutics.[4][5][6]

This guide provides a comprehensive framework for designing and executing a comparative in vivo toxicity study between a general class of fluorinated benzamides and a specific lead candidate, 3-Amino-5-fluoro-4-methylbenzamide. We will move beyond a simple checklist of assays to explain the causal logic behind experimental design, grounded in established regulatory guidelines and the principles of toxicology.

Part 1: Strategic Framework for a Comparative In Vivo Toxicity Study

A direct comparison requires a meticulously designed study that controls for variables and allows for a clear interpretation of structure-toxicity relationships (STR).[7] The primary objective is to determine if the specific substitution pattern of 3-Amino-5-fluoro-4-methylbenzamide offers a superior safety profile compared to other fluorinated benzamide analogues.

Our proposed study framework is built upon a tiered approach, beginning with acute toxicity and progressing to more specific endpoint evaluations as needed.

G cluster_0 Phase 1: Acute Toxicity Assessment cluster_1 Phase 2: Data Analysis & Decision Point cluster_2 Phase 3: Mechanistic & Target Organ Investigation A Test Article Selection: - 3-Amino-5-fluoro-4-methylbenzamide - Comparator Fluorinated Benzamides (e.g., positional isomers) B Acute Oral Toxicity Study (OECD 423) A->B C Dose Range Finding & LD50 Estimation B->C D Analyze Clinical Signs, Gross Pathology, Body Weight Changes C->D E Is there a significant toxicity difference? D->E F Sub-Acute Dose Study (28-day) (If warranted) E->F Yes I Conclusion & Reporting E->I No / Candidate Fails G Histopathology of Key Organs (Liver, Kidney, Spleen, etc.) F->G H Clinical Pathology (Hematology & Serum Chemistry) F->H G->I H->I G cluster_0 Metabolic Activation & Detoxification cluster_1 Potential Toxicity Pathways Parent Fluorinated Benzamide (Parent Compound) P450 Phase I Metabolism (e.g., CYP-mediated oxidation) Parent->P450 PhaseII Phase II Conjugation (e.g., Glucuronidation) P450->PhaseII Metabolite Reactive Metabolite or Liberated F- Ion P450->Metabolite Excretion Renal/Biliary Excretion PhaseII->Excretion Stress Oxidative Stress (ROS Generation) Metabolite->Stress Enzyme Enzyme Inhibition Metabolite->Enzyme Toxicity Cellular Damage & Organ Toxicity Stress->Toxicity Enzyme->Toxicity

Caption: Potential metabolic pathways influencing in vivo toxicity.

Conclusion

This guide provides a robust, scientifically-grounded framework for the comparative in vivo toxicity assessment of fluorinated benzamides. The choice to compare a specific candidate like 3-Amino-5-fluoro-4-methylbenzamide against its analogues is a critical step in preclinical development. By adhering to standardized OECD guidelines, carefully considering structure-toxicity relationships, and employing a tiered experimental approach, researchers can generate the high-quality, reliable data necessary to identify compounds with the most promising safety profiles. This methodical process ensures that only the safest candidates progress toward clinical evaluation, ultimately protecting patient health and enhancing the probability of regulatory success.

References

  • The Crucial Role of preclinical toxicology studies in Drug Discovery. (n.d.). Sygnature Discovery. Retrieved March 17, 2026, from [Link]

  • Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. (2002). OECD. Retrieved March 17, 2026, from [Link]

  • In Vivo Toxicology. (n.d.). Creative Bioarray. Retrieved March 17, 2026, from [Link]

  • OECD Guideline For Acute oral toxicity (TG 423). (n.d.). Slideshare. Retrieved March 17, 2026, from [Link]

  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2018). ResearchGate. Retrieved March 17, 2026, from [Link]

  • In vivo toxicology studies. (n.d.). Biobide. Retrieved March 17, 2026, from [Link]

  • Toxicology Studies. (n.d.). Pacific BioLabs. Retrieved March 17, 2026, from [Link]

  • Oke, O. O., et al. (2023). Efficient biotransformations in Cunninghamella elegans and Streptomyces sp. JCM9888 of selectively fluorinated benzoic acids to the corresponding benzamides and benzyl alcohols. Taylor & Francis Online. Retrieved March 17, 2026, from [Link]

  • Oke, O. O., et al. (2023). Efficient biotransformations in Cunninghamella elegans and Streptomyces sp. JCM9888 of selectively fluorinated benzoic acids to the corresponding benzamides and benzyl alcohols. Taylor & Francis Online. Retrieved March 17, 2026, from [Link]

  • Perjési, P., & Bálint, M. (2020). Mechanisms of Fluoride Toxicity: From Enzymes to Underlying Integrative Networks. MDPI. Retrieved March 17, 2026, from [Link]

  • Johnston, C., & Strobel, S. A. (2020). Principles of fluoride toxicity and the cellular response: a review. PMC. Retrieved March 17, 2026, from [Link]

  • Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). (n.d.). IVAMI. Retrieved March 17, 2026, from [Link]

  • Mechanism of Fluoride Toxicity. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Qamar, M. A., et al. (2023). Experimental Study Acute toxic effects of benzamide derivative on renal histomorphology of BALB-C mice. Journal of Rehman Medical Institute. Retrieved March 17, 2026, from [Link]

  • Meanwell, N. A., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. PMC. Retrieved March 17, 2026, from [Link]

  • Murphy, C. D. (2024). Biotransformation of fluorinated drugs and xenobiotics by the model fungus Cunninghamella elegans. PubMed. Retrieved March 17, 2026, from [Link]

  • Relationship between structure, toxicity and activity. (2015). NUS Faculty of Science. Retrieved March 17, 2026, from [Link]

  • Meanwell, N. A., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. ACS Publications. Retrieved March 17, 2026, from [Link]

  • Kim, D. W., et al. (2020). Genotoxicity and acute toxicity evaluation of the three amino acid additives with Corynebacterium glutamicum biomass. PMC. Retrieved March 17, 2026, from [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. Retrieved March 17, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

3-Amino-5-fluoro-4-methylbenzamide proper disposal procedures

3-Amino-5-fluoro-4-methylbenzamide: Comprehensive Logistical and Disposal Operational Guide As a Senior Application Scientist, I frequently encounter laboratories mishandling complex fluorinated aromatic intermediates. 3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

3-Amino-5-fluoro-4-methylbenzamide: Comprehensive Logistical and Disposal Operational Guide

As a Senior Application Scientist, I frequently encounter laboratories mishandling complex fluorinated aromatic intermediates. 3-Amino-5-fluoro-4-methylbenzamide (CAS: 1118786-93-8) [1] is a highly specialized building block widely utilized in the synthesis of targeted therapeutics, such as kinase and PARP inhibitors.

Standard solvent disposal protocols are fundamentally inadequate for this compound. Its molecular architecture presents a dual-hazard profile: an environmentally persistent aromatic amine moiety and a highly stable fluorinated benzamide ring. This guide provides the definitive, causality-driven operational plan for its safe handling, deactivation, and disposal.

Hazard Profiling & The Causality of Disposal Choices

To design an effective disposal strategy, we must first understand the mechanistic vulnerabilities and hazards of the molecule:

  • The Aromatic Amine Threat: Aromatic amines are notoriously persistent in the environment and pose significant toxicity risks[2]. They are highly susceptible to oxidation and diazotization. If inadvertently mixed with strong oxidizing agents or acidic nitrite solutions in a general waste carboy, they can undergo uncontrolled exothermic reactions or form explosive diazonium salts.

  • The Fluorinated Ring Dilemma: The carbon-fluorine (C-F) bond is exceptionally strong. Subjecting fluorinated benzamides to standard, low-temperature incineration will fail to completely mineralize the compound and will inevitably release highly corrosive and toxic Hydrogen Fluoride (HF) gas into the atmosphere[3].

  • The Logistical Imperative: Because of these dual hazards, disposal requires either targeted chemical deactivation at the bench scale prior to disposal[4], or segregation into specific waste streams destined for high-temperature incineration (>1100°C) equipped with alkaline scrubbers[3].

Quantitative Data Summary for Hazardous Waste Management

For effective logistical management within a Satellite Accumulation Area (SAA), specific quantitative parameters must be strictly enforced to ensure regulatory compliance and operational safety[2].

Logistical ParameterOperational GuidelineMechanistic / Safety Rationale
Container Fill Level Maximum 90% capacityPrevents catastrophic spills and provides critical headspace for vapor expansion[2].
SAA Storage Time Maximum of 90 daysMinimizes the risk of slow, time-dependent degradation or cross-reactivity in the waste container[2].
Rinsate Volume ~5% of container volume (x3)Triple-rinsing ensures complete removal of residual amine adhering to the glass/plastic walls[2].
Incineration Temp. > 1100°C (with scrubbers)Required activation energy to cleave the C-F bond and neutralize resulting HF gas[3].
Oxidant Ratio (Lab) 2:1 (KMnO₄ : Amine)Ensures an overwhelming stoichiometric excess for complete oxidative cleavage of the amine[4].

Operational Plan & Experimental Protocols

Depending on your laboratory's infrastructure, you must choose between direct logistical segregation for commercial incineration or in-lab chemical deactivation for aqueous streams.

Protocol A: Logistical Segregation and Packaging (Primary Method)

This is the preferred method for solid waste, unreacted starting material, and organic solvent mixtures containing 3-Amino-5-fluoro-4-methylbenzamide.

  • Waste Identification: Classify the waste strictly as "Hazardous Chemical Waste: Fluorinated Aromatic Amine." Do not mix this with general non-halogenated solvent waste[2].

  • Container Rinsing: Empty chemical containers must be triple-rinsed with a compatible solvent (e.g., methanol or dichloromethane) equal to ~5% of the container's volume[2].

  • Rinsate Collection: Collect this rinsate and add it directly to the designated halogenated organic waste carboy[5].

  • Secondary Containment: Store the sealed waste container in a designated SAA using secondary containment to capture potential leaks, keeping it strictly isolated from strong oxidizing agents and acids[2].

Protocol B: Laboratory-Scale Permanganate Deactivation (Aqueous Waste)

For dilute aqueous streams containing the amine, acidified potassium permanganate efficiently degrades aromatic amines into less toxic, easily disposable byproducts[4]. This protocol is a self-validating system: the visual color changes provide real-time confirmation of the reaction's progress.

  • Acidification: In a fume hood, prepare a solution of 0.01 mol of the amine waste in 3 L of 1.7 N sulfuric acid ( H2​SO4​ ) within a 5-L round-bottom flask[4]. Causality: Acidic conditions are required to protonate the amine, increasing its solubility and priming it for oxidative attack.

  • Oxidation: Slowly add 1 L of 0.2 M potassium permanganate ( KMnO4​ ) to the flask[4].

  • Validation & Incubation: Allow the solution to stand at room temperature for 8 hours. Self-Validation Step: The persistence of the deep purple color indicates that the oxidant remains in excess and the amine has been fully consumed. If the solution turns completely brown/clear before 8 hours, add more KMnO4​ until the purple color stabilizes.

  • Quenching: Reduce the excess permanganate by slowly adding solid sodium hydrogen sulfite ( NaHSO3​ ) with vigorous stirring until the purple color completely disappears and the solid manganese dioxide dissolves[4].

  • Final Disposal: The neutralized, deactivated mixture can now be transferred to the standard aqueous waste room for final EHS processing[4].

Waste Segregation Workflow

To prevent operational errors, follow this visual decision matrix for routing 3-Amino-5-fluoro-4-methylbenzamide waste.

WasteWorkflow Start 3-Amino-5-fluoro-4-methylbenzamide Waste Generation Solid Solid Waste (Powders, PPE, Vials) Start->Solid Liquid Liquid Waste (Solutions, Rinsates) Start->Liquid Incineration High-Temp Incineration (>1100°C + HF Scrubber) Solid->Incineration Aqueous Aqueous Waste (<5% Organics) Liquid->Aqueous Organic Organic Solvent Waste (Halogenated) Liquid->Organic Deactivation Permanganate Oxidation (Lab-Scale Deactivation) Aqueous->Deactivation Optional Pre-treatment Organic->Incineration Deactivation->Incineration Residual Sludge

Caption: Operational decision tree for the segregation and disposal of fluorinated aromatic amine waste.

References

  • 10xchem.com. (n.d.). 1118786-93-8 | 3-amino-5-fluoro-4-methylbenzamide.
  • BenchChem. (n.d.). Navigating the Disposal of 11H-Benzo[a]fluoren-3-amine: A Guide for Laboratory Professionals.
  • BenchChem. (n.d.). 2,3,4,5,6-Pentafluorobenzamide | 652-31-3.
  • École Polytechnique Fédérale de Lausanne (EPFL). (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.
  • Hong Kong University of Science and Technology (HKUST). (n.d.). Chemical Waste Disposal Guidelines.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.